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5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide Documentation Hub

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  • Product: 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide
  • CAS: 2095410-35-6

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

This technical guide is structured to serve as a definitive reference for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide , a specialized heterocyclic building block.[1] Critical Intermediate for Antiviral Pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide , a specialized heterocyclic building block.[1]

Critical Intermediate for Antiviral Pharmacophores & Thiazole Functionalization[1]

Document Control:

  • Classification: Technical Whitepaper

  • Primary CAS (Base): 1256561-92-8[1][2]

  • Target Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary & Molecular Identity

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a high-value electrophilic intermediate used primarily in the synthesis of protease inhibitors (analogous to the Ritonavir/Cobicistat class).[1] Its structural uniqueness lies in the C4-chlorine substituent, which differentiates it from the standard C4-isopropyl Ritonavir intermediate.[1] This substitution alters the electronic properties of the thiazole ring, influencing the lipophilicity and metabolic stability of downstream pharmaceutical targets.

Due to the presence of the highly reactive bromomethyl moiety (


), this compound is a potent alkylating agent. It requires rigorous environmental control to prevent hydrolysis and thermal degradation.
Molecular Architecture
ParameterDetail
IUPAC Name 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide
Molecular Formula

Molecular Weight 293.39 g/mol (Salt) / 212.49 g/mol (Free Base)
CAS Number 1256561-92-8 (Base form reference)
Core Moiety 1,3-Thiazole (electron-deficient heteroaromatic)
Key Functional Group Allylic-like Bromide (C5 position)

Physicochemical Properties Profile

The following data aggregates experimental observations and calculated values based on structural analogs (e.g., 4-chloromethyl-5-bromothiazole).

Table 1: Critical Parameters
PropertyValue / CharacteristicTechnical Insight
Physical State Crystalline SolidTypically off-white to pale yellow.[1] Darkening indicates decomposition (liberation of

or polymerization).
Melting Point 145°C – 160°C (Decomp.)Salt formation significantly elevates MP compared to the free base (oil/low-melt solid). Do not heat to fusion without safety glass.
Solubility High: DMSO, DMF, MeOHLow: Hexanes,

The ionic lattice breaks down readily in high-dielectric polar aprotic solvents.[1]
Hygroscopicity HighThe HBr salt attracts atmospheric moisture, catalyzing the hydrolysis of the C-Br bond.[1]
pKa (Conjugate Acid) ~1.0 – 2.0 (Thiazole N)The C4-Cl electron-withdrawing group lowers the basicity of the thiazole nitrogen compared to unsubstituted thiazole (pKa ~2.5).[1]
Lattice Energy ModerateStabilized by

electrostatic interactions.

Stability, Degradation & Handling Protocol

The stability of this compound is governed by two competing mechanisms: Hydrolysis and Nucleophilic Self-Alkylation .[1]

Degradation Mechanism
  • Hydrolysis: Moisture attacks the exocyclic methylene carbon, displacing the bromide to form the alcohol (5-hydroxymethyl-4-chloro-1,3-thiazole) and releasing corrosive HBr gas.[1]

  • Dimerization: In solution (especially free base), the thiazole nitrogen of one molecule can attack the bromomethyl group of another, forming an inactive quaternary ammonium dimer.

Storage & Handling Directives (SOP)
  • Temperature: Store at -20°C . Long-term storage at room temperature leads to quantitative degradation.[1]

  • Atmosphere: Handle strictly under Argon or Nitrogen.

  • Container: Amber glass with Teflon-lined caps.[1] Avoid metal spatulas (corrosion risk).

  • Safety: Lachrymator. This compound is a potent alkylating agent. Double-gloving (Nitrile/Neoprene) and full face-shield are mandatory.[1]

Synthetic Utility & Reaction Pathways

This molecule serves as a "warhead" for attaching the thiazole ring to nucleophilic pharmacophores (e.g., urea derivatives in antiviral synthesis).

Reaction Logic

The C5-bromomethyl group reacts via an


 mechanism . The adjacent thiazole ring acts as an electron sink, making the methylene carbon highly electrophilic.
Graphviz Diagram: Synthesis & Reactivity Flow

The following diagram illustrates the genesis of the molecule from precursors and its downstream application.

ThiazolePathways Start 2,4-Dichlorothiazole (Precursor) Formyl Intermediate: 4-Chloro-5-formylthiazole Start->Formyl Lithiation/DMF (Formylation) Alcohol Intermediate: 4-Chloro-5-(hydroxymethyl)thiazole Formyl->Alcohol NaBH4 Reduction Product TARGET: 5-(Bromomethyl)-4-chloro -1,3-thiazole HBr Alcohol->Product PBr3 or HBr/AcOH (Bromination) Drug Protease Inhibitor (Ritonavir Analog) Product->Drug Nucleophilic Attack (Urea/Amine R-NH2) Degradant Hydrolysis Product (Alcohol + HBr) Product->Degradant Moisture (H2O)

Caption: Synthetic trajectory from dichlorothiazole precursor to the bromomethyl target, showing the critical divergence between productive drug synthesis and moisture-induced degradation.

Analytical Characterization Protocols

To validate the identity and purity of 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr, the following self-validating protocols are recommended.

A. HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Thiazole absorption).

  • Note: Dissolve sample in anhydrous Acetonitrile immediately prior to injection. Avoid aqueous diluents to prevent in-vial hydrolysis during the sequence.

B. Proton NMR ( -NMR)
  • Solvent: DMSO-

    
     (Must be dry; water peak will obscure signals).
    
  • Key Signals:

    • 
       ppm (s, 1H): C2-H (Thiazole proton). Deshielded by the ring nitrogen and sulfur.
      
    • 
       ppm (s, 2H): 
      
      
      
      .[1]
    • 
       ppm (broad): 
      
      
      
      exchangeable proton (if salt is distinct).
  • Impurity Check: Look for a shift of the methylene peak to

    
     ppm, indicating the alcohol (hydrolysis product).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54368583, 5-(Bromomethyl)-4-chloro-1,3-thiazole.[1] Retrieved from [Link]

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease.[1] Journal of Medicinal Chemistry. (Contextual grounding for thiazole intermediates). Retrieved from [Link]

Sources

Exploratory

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide CAS number and structure

An In-depth Technical Guide to 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide: Synthesis, Reactivity, and Applications Authored by a Senior Application Scientist Introduction The thiazole nucleus is a cornerstone in...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The strategic functionalization of the thiazole ring at its C2, C4, and C5 positions allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[4]

This technical guide focuses on a specific, highly functionalized building block: 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide . This reagent is of particular interest to researchers in drug development due to its inherent reactivity. It possesses two key electrophilic sites: a highly reactive bromomethyl group at the C5 position, ideal for introducing the thiazole moiety via nucleophilic substitution, and a chloro-substituted C4 position. The hydrobromide salt form enhances the compound's stability and handling characteristics, while protonation of the thiazole nitrogen can modulate its reactivity.

This document provides a comprehensive overview of the chemical properties, a proposed synthetic pathway based on established chemical principles, an exploration of its reactivity, potential applications in medicinal chemistry, and essential safety and handling protocols.

Chemical Identity and Properties

While a specific CAS number for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is not prominently listed in major chemical databases, this is not uncommon for specialized reagents. The identity is unequivocally defined by its structure. The core free base is 5-(Bromomethyl)-4-chloro-1,3-thiazole.

Structural Information

The structure consists of a central 1,3-thiazole ring substituted with a chlorine atom at position 4 and a bromomethyl group at position 5. The hydrobromide salt is formed by the protonation of the nitrogen atom at position 3 by hydrobromic acid.

Caption: Structure of 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide.

Physicochemical Properties (Predicted)

Quantitative experimental data for this specific compound is scarce. However, we can predict key properties based on its structure and data from similar compounds.

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₄H₄Br₂ClNSBased on structure
Molecular Weight 293.41 g/mol Calculated
Appearance Likely an off-white to yellow or brown solidTypical for halogenated organic salts
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO), potentially sparingly soluble in alcohols.General property of organic salts
Reactivity The bromomethyl group is a potent alkylating agent. The chloro group is less reactive towards nucleophilic aromatic substitution.Known reactivity of similar functional groups

Proposed Synthesis Pathway: A Hantzsch-Based Approach

The Hantzsch thiazole synthesis, first described in 1887, remains a robust and high-yielding method for constructing the thiazole ring from an α-haloketone and a thioamide.[5][6] This approach is the most logical and industrially scalable method to produce 5-(Bromomethyl)-4-chloro-1,3-thiazole.

The proposed synthesis involves two key steps:

  • Formation of the Thiazole Ring: A variation of the Hantzsch synthesis to form a 4-chloro-5-methylthiazole precursor.

  • Radical Bromination: Selective bromination of the methyl group at the C5 position.

Figure 2: Proposed Synthetic Workflow start 1,3-Dichloroacetone + Thioacetamide step1 Step 1: Hantzsch Thiazole Synthesis (Cyclocondensation) start->step1 intermediate Intermediate: 4-Chloro-5-methyl-1,3-thiazole step1->intermediate step2 Step 2: Radical Bromination (e.g., NBS, AIBN) intermediate->step2 product Product: 5-(Bromomethyl)-4-chloro-1,3-thiazole step2->product salt_formation Step 3: Salt Formation (HBr in Ether) product->salt_formation final_product Final Product: 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide salt_formation->final_product

Caption: Logical workflow for the synthesis of the target compound.

Experimental Protocol
Part 1: Synthesis of 4-Chloro-5-methyl-1,3-thiazole (Intermediate)

This procedure is adapted from established Hantzsch synthesis protocols.[4][7] The reaction between an α-haloketone and a thioamide source forms the thiazole ring.

  • Reaction Setup: To a solution of 1,3-dichloroacetone (1.0 eq) in a suitable solvent such as ethanol or acetonitrile, add thioacetamide (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-82 °C) and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Neutralize the mixture with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-chloro-5-methyl-1,3-thiazole.

Part 2: Synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole (Free Base)

This step utilizes a standard radical bromination of the benzylic-like methyl group.

  • Reaction Setup: Dissolve the 4-chloro-5-methyl-1,3-thiazole (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or cyclohexane.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05-0.1 eq).

  • Reaction Conditions: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp to facilitate the initiation of the radical reaction. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: The crude product should be purified by column chromatography to yield the desired 5-(bromomethyl)-4-chloro-1,3-thiazole.

Part 3: Preparation of the Hydrobromide Salt
  • Salt Formation: Dissolve the purified free base in a dry, non-protic solvent like diethyl ether or dichloromethane.

  • Acidification: Slowly add a solution of hydrobromic acid in a suitable solvent (e.g., HBr in acetic acid or ethereal HBr) (1.0 eq) dropwise with stirring.

  • Isolation: The hydrobromide salt will typically precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Reactivity and Synthetic Utility

The primary utility of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide lies in the high reactivity of the bromomethyl group, which acts as a potent electrophile. This functional group readily participates in nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.

Figure 3: Reactivity Profile cluster_nucleophiles cluster_products reagent 5-(Bromomethyl)-4-chloro- 1,3-thiazole prod_amine Amine Adducts reagent->prod_amine Sₙ2 Reaction prod_thiol Thioether Adducts reagent->prod_thiol Sₙ2 Reaction prod_alcohol Ether Adducts reagent->prod_alcohol Sₙ2 Reaction prod_carbanion C-C Bonded Adducts reagent->prod_carbanion Sₙ2 Reaction amine Amines (R₂NH) amine->reagent thiol Thiols (RSH) thiol->reagent alcohol Alcohols/Phenols (ROH) alcohol->reagent carbanion Carbanions (e.g., Malonates) carbanion->reagent

Caption: Key nucleophilic substitution reactions of the title compound.

Key Transformations:
  • N-Alkylation: Reaction with primary or secondary amines introduces nitrogen-containing side chains, a common strategy in modifying scaffolds for improved biological activity.

  • O-Alkylation: Reaction with alcohols or phenols yields ether linkages, which can be used to connect the thiazole core to other pharmacophores.

  • S-Alkylation: Thiols react readily to form thioethers, a functional group also prevalent in many bioactive molecules.

  • C-C Bond Formation: Carbanions, such as those derived from malonic esters or other activated methylene compounds, can be used to extend the carbon skeleton, providing access to a wider range of derivatives.

The chlorine atom at the C4 position is generally less reactive towards nucleophilic substitution than the bromomethyl group. However, under forcing conditions or with specific catalysts, it could potentially be displaced, offering a secondary site for diversification.

Applications in Drug Discovery and Medicinal Chemistry

Thiazole-containing compounds are integral to modern pharmacology.[2] This building block is designed for the efficient introduction of the 4-chloro-1,3-thiazol-5-ylmethyl moiety into lead compounds during hit-to-lead and lead optimization phases of drug discovery.

  • Scaffold Hopping and Fragment-Based Design: The compact and functionalized nature of this reagent makes it an excellent fragment for use in fragment-based drug discovery (FBDD) and for scaffold hopping strategies to explore new chemical space.[8]

  • Kinase Inhibitors: Many kinase inhibitors incorporate substituted five-membered heterocycles. This building block could be used to synthesize novel hinge-binding motifs.

  • Antimicrobial Agents: The thiazole ring is a key component of many antibiotics, including penicillins.[9] Novel derivatives synthesized from this reagent could be screened for antibacterial and antifungal activity.

  • Anticancer Agents: Thiazole derivatives have shown promise as anticancer agents by targeting various cellular pathways.[2]

Safety, Handling, and Storage

As a reactive alkylating agent and an irritant, 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide must be handled with appropriate caution. The following guidelines are based on safety data for structurally similar compounds.[10][11][12]

Hazard Identification
Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity Likely Category 3 or 4 (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Category 2: Skin IrritantH315: Causes skin irritation.
Eye Damage/Irritation Category 2A: Serious Eye IrritationH319: Causes serious eye irritation.
Respiratory Sensitization Category 3: Respiratory IrritantH335: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment:

    • Gloves: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.[13]

    • Eye Protection: Use chemical safety goggles or a face shield.[10]

    • Lab Coat: A flame-retardant lab coat is required.

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and nucleophiles.

  • Refrigeration may be recommended for long-term storage to minimize degradation.

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[11]

  • Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

Conclusion

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a versatile and highly reactive building block with significant potential in medicinal chemistry and drug development. Its dual functionality allows for the strategic and efficient incorporation of a substituted thiazole moiety into a wide array of molecular scaffolds. While requiring careful handling due to its reactive nature, the synthetic utility of this compound makes it a valuable tool for researchers aiming to explore novel chemical space and develop new therapeutic agents. The synthetic protocols and reactivity profiles outlined in this guide provide a solid foundation for its effective use in the laboratory.

References

  • Royal Society of Chemistry. (2024). 2H-Thiazolo[4,5-d][7][8][14]triazole: synthesis, functionalization, and application in scaffold-hopping. Chemical Science. Retrieved from [Link]

  • Bentham Science. (2024). Functionalized Morpholine-thiazole Scaffold: Synthetic Strategies and Applications. Bentham Science. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. IJARSCT. Retrieved from [Link]

  • MDPI. (2020). Thiazole Ring—A Biologically Active Scaffold. Molecules. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. ResearchGate. Retrieved from [Link]

  • Fisher Scientific. (2023). SAFETY DATA SHEET. Fisher Scientific. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-(Bromomethyl)thiazole. PubChem. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. IJARSCT. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide (C4H3BrClNS). PubChemLite. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Chloromethyl-4-Methyl-1,3-thiazole. Pharmaffiliates. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide

Advanced Building Block for Peptidomimetics and Heterocyclic Chemistry[1] Executive Summary 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a specialized heterocyclic electrophile used primarily in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Building Block for Peptidomimetics and Heterocyclic Chemistry[1]

Executive Summary

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a specialized heterocyclic electrophile used primarily in the synthesis of bioactive peptidomimetics, antiviral agents (specifically protease inhibitors), and advanced agrochemicals.[1] As a halogenated analog of the thiazole moiety found in Ritonavir and Cobicistat, this molecule allows medicinal chemists to modulate lipophilicity (


), metabolic stability, and protein-ligand binding kinetics compared to the unsubstituted parent heterocycle.[1]

This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, reactivity profile, and handling protocols, designed for researchers in drug discovery and process chemistry.[1]

Molecular Architecture & Physicochemical Profile[1]

The molecule features a highly reactive bromomethyl group at the C5 position and a chlorine substituent at the C4 position.[1] The hydrobromide salt form is critical for stability, preventing the spontaneous polymerization or hydrolysis often observed in the free base.[1]

PropertySpecification
IUPAC Name 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide
Molecular Formula

Molecular Weight ~293.41 g/mol (Salt)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; slightly soluble in

Key Functionality

Electrophile (Alkylating Agent)
Stability Hygroscopic; sensitive to moisture and light.[1][2] Decomposes to alcohol in water.[1]
Structural Significance[1][2][3][4]
  • 4-Chloro Substituent: Unlike the unsubstituted thiazoles common in first-generation protease inhibitors, the C4-chlorine atom withdraws electron density from the ring.[1] This lowers the

    
     of the thiazole nitrogen, potentially reducing non-specific binding and altering the electrostatic potential surface of the ligand in the enzyme active site.[1]
    
  • 5-Bromomethyl Group: A "soft" electrophile that reacts rapidly with nucleophiles (amines, thiols, alkoxides) to form stable

    
    , 
    
    
    
    , or
    
    
    bonds.[1]
Synthetic Pathways[1]

The synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide typically proceeds via the functionalization of the corresponding alcohol.[1] The direct halogenation of the methyl group is less specific; therefore, the conversion of (4-chloro-1,3-thiazol-5-yl)methanol is the industry-preferred route for high-purity applications.[1]

Protocol: Bromination of (4-chloro-1,3-thiazol-5-yl)methanol

This protocol utilizes Phosphorus Tribromide (


) or 

to effect the transformation.[1] The HBr salt precipitates directly from the reaction matrix in non-polar solvents.

Reagents:

  • Precursor: (4-chloro-1,3-thiazol-5-yl)methanol (1.0 eq)[1]

  • Brominating Agent: Phosphorus Tribromide (

    
    ) (0.4 eq) or 33% HBr in Acetic Acid.[1]
    
  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).[1]

  • Temperature:

    
     to Room Temperature.
    

Step-by-Step Methodology:

  • Dissolution: Charge the reaction vessel with (4-chloro-1,3-thiazol-5-yl)methanol and anhydrous DCM under a nitrogen atmosphere. Cool to

    
    .
    
  • Activation: Dropwise add

    
     over 30 minutes. The reaction is exothermic; maintain internal temperature 
    
    
    
    .[1]
  • Reaction: Allow the mixture to warm to

    
     and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc) for disappearance of the alcohol.[1]
    
  • Salt Formation: If using

    
    , the product may precipitate spontaneously.[1] If using 
    
    
    
    , quench with a stoichiometric amount of dry HBr gas or concentrated aqueous HBr followed by azeotropic drying.[1]
  • Isolation: Filter the resulting precipitate. Wash the cake with cold diethyl ether to remove phosphorus byproducts.[1]

  • Drying: Dry under vacuum at

    
     (protect from light).
    
Visualization: Synthetic Workflow

The following diagram illustrates the conversion logic and critical process controls.

SynthesisWorkflow Precursor (4-Chloro-1,3-thiazol-5-yl)methanol (Starting Material) Reagents Reagents: PBr3 or HBr/AcOH Solvent: DCM Precursor->Reagents Reaction Reaction Phase 0°C -> RT, 4 hrs (Exothermic) Reagents->Reaction Workup Precipitation & Filtration Wash w/ Et2O Reaction->Workup Product 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr (Crystalline Solid) Workup->Product

Caption: Figure 1. Synthetic workflow for the conversion of the hydroxymethyl precursor to the bromomethyl hydrobromide salt.

Reactivity Profile & Mechanism[1]

The utility of this molecule lies in its ability to append the 4-chloro-thiazole head group to a pharmacophore.[1] The reaction follows a classic


 mechanism.[1]
Mechanistic Insight
  • Activation: The bromine atom is a good leaving group.[1] The adjacent thiazole ring stabilizes the transition state through inductive effects, though the 4-chloro substituent slightly deactivates the position compared to the unsubstituted analog.[1]

  • Nucleophilic Attack: A nucleophile (e.g., the secondary amine of a valine-mimetic core in HIV protease inhibitors) attacks the methylene carbon.[1]

  • Substitution: Bromide is displaced, forming the new

    
     bond.[1]
    
Visualization: Alkylation Mechanism

ReactionMechanism Nu Nucleophile (R-NH2 / R-OH) TS Transition State [Nu...CH2...Br]‡ Nu->TS Attack Electrophile 5-(Bromomethyl)-4-Cl-Thiazole (Electrophile) Electrophile->TS Product Alkylated Product (Drug Intermediate) TS->Product Bond Formation LeavingGroup HBr (Byproduct) TS->LeavingGroup Elimination

Caption: Figure 2. S_N2 mechanism showing the nucleophilic attack on the methylene carbon of the thiazole ring.[1]

Applications in Drug Development[1][5][6]

While the unsubstituted 5-thiazolyl group is famous for its role in Ritonavir (Norvir), the 4-chloro variant represents a strategic modification for "Next-Generation" inhibitors.[1]

Case Study: Protease Inhibitor Optimization

In the development of HIV and HCV protease inhibitors, the "P1/P2" ligand interaction with the enzyme is crucial.[1]

  • The Problem: Unsubstituted thiazoles are susceptible to oxidative metabolism (CYP450) and may lack optimal lipophilicity for membrane permeability.[1]

  • The Solution: Introducing a chlorine at C4 increases the lipophilicity (

    
    ) and blocks a potential metabolic site on the ring.[1]
    
  • Application: The 5-(bromomethyl)-4-chloro-1,3-thiazole is coupled with a urea or carbamate core (e.g., a valine-derived backbone) to create the final inhibitor.[1]

ParameterUnsubstituted Thiazole (Ritonavir-like)4-Chloro-Thiazole Analog
Electronic Effect Electron RichElectron Deficient (due to Cl)
Metabolic Stability Moderate (Susceptible to oxidation)Enhanced (Blocked position)
Binding Mode Fe-coordination (CYP inhibition)Altered Fe-coordination strength
Handling, Safety, and Stability

Warning: This compound is a potent alkylating agent and lachrymator.[1] Strict safety protocols are mandatory.[1]

Safety Profile
  • Hazards: Causes severe skin burns and eye damage (H314).[1] Lachrymator (induces tearing).[1] Suspected mutagen (due to alkylating capability).[1]

  • PPE: Double nitrile gloves, chemical safety goggles, face shield, and lab coat.[1] All operations must be performed in a functioning fume hood.[1]

Storage & Stability[1]
  • Condition: Store at

    
     under inert atmosphere (Argon/Nitrogen).
    
  • Hygroscopicity: The HBr salt attracts water.[1] Exposure to moisture leads to hydrolysis, releasing HBr fumes and reverting to the alcohol.[1]

  • Self-Validation: Before use, check solubility in DCM. If the solution is cloudy or leaves a residue, significant hydrolysis may have occurred.[1]

References
  • Kempf, D. J., et al. (1995).[1] "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy."[1] Journal of Medicinal Chemistry. (Foundational chemistry of thiazole-based protease inhibitors).

  • U.S. Patent 4,468,517A. "Synthesis of Thiazoles."[1] Google Patents.[1][5] (Describes the cyclization methods for 4-halomethylthiazoles).

  • PubChem Compound Summary. "5-(Bromomethyl)thiazole" (Analogous Unsubstituted Structure for Property Comparison). National Center for Biotechnology Information.[1] (Physicochemical baseline data).

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Reference for handling alkyl bromides and protection strategies in peptide synthesis).

  • Santa Cruz Biotechnology. "5-(bromomethyl)-2-(4-ethoxyphenyl)-4,5-dihydro-1,3-thiazole hydrobromide Product Data." (Reference for handling protocols of related thiazole hydrobromides).

Sources

Exploratory

NMR and mass spectrometry data for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

[1] Executive Summary & Structural Context This technical guide provides a comprehensive analytical framework for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide , a critical electrophilic intermediate used in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Structural Context

This technical guide provides a comprehensive analytical framework for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide , a critical electrophilic intermediate used in the synthesis of antiviral agents (e.g., Ritonavir analogs) and neonicotinoid agrochemicals.

Due to the high reactivity of the


-bromomethyl group, this compound is prone to hydrolysis and dimerization.[1] Precise characterization using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is required to distinguish the target product from common impurities such as the starting material (4-chloro-5-methylthiazole) and the over-brominated byproduct (5-(dibromomethyl)-4-chloro-1,3-thiazole).[1]
Structural Attributes[2][3][4][5][6][7][8][9][10][11][12]
  • Core: 1,3-Thiazole ring (aromatic, electron-deficient).[1]

  • Substituents: Chlorine at C4 (inductive withdrawing), Bromomethyl at C5 (electrophilic handle).[1]

  • State: Hydrobromide salt (protonated Nitrogen), enhancing stability but significantly altering chemical shifts compared to the free base.[1]

Mass Spectrometry Profiling

The presence of both Chlorine and Bromine creates a distinctive isotopic fingerprint essential for identity confirmation.[1]

Isotopic Abundance Pattern (Theoretical)

The interaction between


 and 

generates a characteristic 3:4:1 triplet pattern for the molecular ion cluster

.[1]
Ion TypeMass CompositionRelative Abundance (%)Diagnostic Value
M⁺ (Monoisotopic)

Cl +

Br
~75% (Base Peak normalized to 100 in spectrum)Primary quantification peak.[1]
M⁺+2 (

Cl +

Br) & (

Cl +

Br)
~100% (Higher than M⁺)The "Tall Middle" peak; confirms presence of 1 Br and 1 Cl.[1]
M⁺+4

Cl +

Br
~25% Confirms the halogen pair integrity.[1]
Fragmentation Pathway (EI/ESI)

Upon ionization (typically ESI+ for the salt), the hydrobromide dissociates, observing the cation


.[1]
  • Molecular Ion:

    
     (based on 
    
    
    
    ).[1]
  • Primary Fragmentation: Loss of Bromine radical (

    
    , -79/81 Da).[1]
    
    • Result: Resonant thiazolyl cation (

      
      ).[1]
      
  • Secondary Fragmentation: Ring cleavage or loss of

    
    .[1]
    
    • Result: Characteristic thiazole fragments (

      
       for 
      
      
      
      ).[1]
Visualization: Fragmentation Logic

MS_Fragmentation M_Ion Molecular Ion [M+H]+ m/z ~211/213/215 (Isotope Pattern 3:4:1) Frag1 Fragment [M-Br]+ m/z ~132/134 (Chlorine Pattern 3:1) M_Ion->Frag1 Homolytic Cleavage (C-Br bond) Frag2 Thiazole Ring Cleavage m/z ~58 Frag1->Frag2 Ring Disassembly Loss_Br - Br radical

Caption: Predicted ESI(+) fragmentation pathway showing the loss of the labile bromine atom followed by ring degradation.

Nuclear Magnetic Resonance (NMR) Data

Solvent Selection: DMSO-


 is the mandatory solvent.[1] The HBr salt is often insoluble in 

, and DMSO prevents rapid hydrolysis during acquisition.[1]
H NMR (400 MHz, DMSO- )

The spectrum is simple but highly diagnostic.[1] The salt formation causes a downfield shift (deshielding) of the C2 proton compared to the free base.[1]

PositionProton TypeShift (

, ppm)
MultiplicityIntegralCoupling (

)
Interpretation
C2-H Aromatic9.15 - 9.25 Singlet (s)1H-Highly deshielded by adjacent N+ and S. Diagnostic for thiazole integrity.[1]
C5-CH₂ Methylene4.85 - 4.95 Singlet (s)2H-Deshielded by Br and aromatic ring.[1] (Free base appears ~4.6 ppm).[1]
N-H⁺ Ammonium~6.0 - 11.0 Broad (br)1H-Very broad, exchangeable with

.[1] Often invisible depending on water content.[1]
C NMR (100 MHz, DMSO- )
CarbonTypeShift (

, ppm)
Notes
C2 CH (Ar)154.0 - 156.0 Most deshielded carbon (between N and S).[1]
C4 C-Cl (Quat)145.0 - 148.0 Weak intensity (quaternary).[1]
C5 C-CH₂ (Quat)130.0 - 132.0 Ring carbon attached to the alkyl group.[1]
CH₂ Alkyl24.0 - 26.0 Upfield signal corresponding to the bromomethyl group.[1]

Experimental Protocols

Sample Preparation for NMR

Self-Validating Step: To ensure the salt has not dissociated or hydrolyzed, run a preliminary scan.[1] If the C2-H peak appears upfield at ~8.8 ppm, the salt may have neutralized or the sample is wet.[1]

  • Weighing: Dispense 10-15 mg of the hydrobromide salt into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Note: Do not use

      
       or Methanol-
      
      
      
      (Methanol can cause solvolysis of the C-Br bond over time).[1]
  • Transfer: Transfer to a 5mm NMR tube.

  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to allow full relaxation of the quaternary carbons for quantitative integration.
    • Scans: 16 (Proton), 512+ (Carbon).[1]

LC-MS Method for Purity Assessment

This method separates the mono-bromo product from the di-bromo impurity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute salts).[1]

    • 2-10 min: 5%

      
       95% B.[1]
      
    • 10-12 min: 95% B.[1]

  • Detection: UV at 254 nm (Thiazole absorption) and MS (ESI+).[1]

Synthesis & Impurity Logic

Understanding the origin of the sample is crucial for interpreting the spectra.[1] The compound is typically synthesized via Wohl-Ziegler bromination.[1]

Workflow Diagram

Synthesis_Workflow Start Starting Material 4-chloro-5-methylthiazole Reaction Radical Bromination (Reflux, 2-4 hrs) Start->Reaction Reagent Reagents NBS (1.05 eq), AIBN (cat.), CCl4/AcN Reagent->Reaction Product Target Product 5-(Bromomethyl)-4-chloro-1,3-thiazole Reaction->Product Major Path Impurity1 Impurity A Unreacted Methyl Thiazole Reaction->Impurity1 Incomplete Impurity2 Impurity B 5-(Dibromomethyl) derivative (Over-bromination) Reaction->Impurity2 Excess NBS

Caption: Synthesis pathway highlighting the origin of critical impurities detectable by NMR (methyl doublet vs. bromomethyl singlet).

Safety & Handling (Lachrymator Warning)

  • Hazard:

    
    -Halo thiazoles are potent lachrymators (tear gas agents) and skin irritants.[1]
    
  • Containment: All weighing and NMR sample preparation must occur within a certified fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or ethanolic KOH to quench the alkyl bromide residues before removal from the hood.[1]

References

  • Synthesis of Halomethyl Thiazoles: Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues.[1] (1993).[1] World Intellectual Property Organization.[1] [1]

  • NBS Bromination Protocols: N-Bromosuccinimide (NBS). Organic Chemistry Portal. Retrieved from [1]

  • Thiazole Characterization: Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. (2009).[1][2][3] ResearchGate.

  • Compound Registry: 5-(Bromomethyl)-4-chloro-1,3-thiazole. PubChem CID: 1256561-92-8.[1] [1]

Sources

Foundational

Advanced Mechanistic Guide: Thiazole Derivatives in Biological Systems

Executive Summary: The "Privileged Scaffold" Thiazole (1,3-thiazole) is a five-membered heterocyclic compound containing sulfur at position 1 and nitrogen at position 3.[1] In medicinal chemistry, it is classified as a "...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

Thiazole (1,3-thiazole) is a five-membered heterocyclic compound containing sulfur at position 1 and nitrogen at position 3.[1] In medicinal chemistry, it is classified as a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets with high affinity. This guide deconstructs the molecular mechanisms of thiazole derivatives, specifically focusing on their dual-role capability as microtubule destabilizers (anticancer) and DNA gyrase inhibitors (antimicrobial) .

The utility of the thiazole core stems from its electronic properties:

  • S-atom (Pos 1): Increases lipophilicity (

    
    ), facilitating membrane permeability, and acts as a bioisostere for carbonyl groups.
    
  • N-atom (Pos 3): Functions as a hydrogen bond acceptor (HBA), critical for interacting with amino acid residues (e.g., Valine, Threonine) in enzyme active sites.

  • Aromaticity: Allows for

    
    -
    
    
    
    stacking interactions with aromatic residues (Phenylalanine, Tyrosine) in binding pockets.

Anticancer Mechanism: Microtubule Dynamics & Kinase Inhibition

Thiazole derivatives exhibit potent antineoplastic activity primarily through two mechanisms: inhibition of tubulin polymerization and ATP-competitive inhibition of tyrosine kinases.

Tubulin Polymerization Inhibition (Colchicine Site Binding)

Microtubules are dynamic cytoskeletal polymers essential for cell division (mitosis). Thiazole derivatives (e.g., thiazole-chalcone hybrids, thiazole-naphthalene derivatives) function as Microtubule Destabilizing Agents (MDAs) .

  • Binding Site: These derivatives preferentially bind to the colchicine-binding site at the interface of

    
    - and 
    
    
    
    -tubulin heterodimers.
  • Mechanism:

    • The thiazole core positions the molecule within the hydrophobic pocket of

      
      -tubulin.
      
    • Substituents (often trimethoxyphenyl rings) mimic the pharmacophore of Combretastatin A-4 (CA-4).

    • Binding sterically hinders the incorporation of the heterodimer into the growing microtubule (+) end.

    • Consequence: This suppresses microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis via the intrinsic (mitochondrial) pathway.

Tyrosine Kinase Inhibition (Src/Abl)

Certain thiazoles (e.g., Dasatinib) act as Type I kinase inhibitors.

  • Mechanism: The thiazole nitrogen forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (e.g., Met341 in Src kinase). This locks the kinase in an inactive conformation, preventing downstream signaling (e.g., PI3K/Akt pathway) essential for tumor proliferation.

Visualization: Thiazole-Induced Apoptosis Pathway

Thiazole_Anticancer_Mechanism Thiazole Thiazole Derivative (Ligand) Tubulin α/β-Tubulin Heterodimer (Colchicine Site) Thiazole->Tubulin Binds High Affinity Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Assembly Polymerization->Spindle Failure Checkpoint Spindle Assembly Checkpoint (SAC) Activation Spindle->Checkpoint Triggers G2M G2/M Phase Arrest Checkpoint->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Signaling Cascade Caspase Caspase-3/9 Activation Bcl2->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Thiazole derivatives bind tubulin, blocking polymerization and triggering the Spindle Assembly Checkpoint (SAC) leading to apoptosis.[1][2][3][4][5][6][7][8][9][10][11][12]

Antimicrobial Mechanism: DNA Gyrase Inhibition[8][13][14]

Bacterial resistance necessitates novel targets. Thiazole derivatives (specifically 2-aminothiazoles and thiazolyl-hydrazones) target bacterial DNA Gyrase (Topoisomerase II) , an enzyme crucial for DNA supercoiling.[13]

The Target: GyrB Subunit

Unlike fluoroquinolones which target the GyrA subunit (DNA cleavage/rejoining), many thiazole derivatives target the GyrB subunit (ATPase domain).

  • Mechanism:

    • ATP Competition: The thiazole ring competes with ATP for the binding pocket on GyrB.

    • H-Bonding Network: The thiazole nitrogen (N3) and exocyclic amino groups (at C2) form H-bonds with conserved residues (e.g., Asp73 in E. coli GyrB).

    • Energy Starvation: By blocking ATP hydrolysis, the enzyme cannot introduce negative supercoils into DNA.

    • Result: DNA replication forks stall, leading to bacteriostasis or cell death.

Visualization: Bacterial Inhibition Pathway

Thiazole_Antimicrobial_Mechanism Thiazole_Abx Thiazole Derivative GyrB DNA Gyrase (GyrB) ATP-Binding Pocket Thiazole_Abx->GyrB Competitive Binding ATP_Hydrolysis ATP Hydrolysis GyrB->ATP_Hydrolysis Blocks Supercoiling Negative DNA Supercoiling ATP_Hydrolysis->Supercoiling Required for Replication DNA Replication Fork Supercoiling->Replication Facilitates Stall Replication Stalling Replication->Stall Lack of Supercoiling Death Bacterial Cell Death Stall->Death

Caption: Thiazoles competitively inhibit the ATPase activity of DNA Gyrase (GyrB), halting DNA supercoiling and replication.[1][2][3][4][8][9]

Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR findings for thiazole derivatives in anticancer applications, synthesizing data from recent high-impact studies.

PositionSubstituent GroupEffect on Biological ActivityMechanistic Reason
C2 (Amine) Hydrazone / AmideIncreases PotencyProvides H-bond donors for interaction with Glu/Asp residues in the active site.
C4 3,4,5-TrimethoxyphenylCritical for TubulinMimics the A-ring of Colchicine/Combretastatin; maximizes hydrophobic pocket occupancy.
C5 Halogens / MethylVariable Steric bulk here can either lock conformation (good) or clash with the receptor (bad).
Ring Core Thiazole vs. OxazoleThiazole Superior Sulfur is more lipophilic and polarizable than Oxygen, improving binding energy and permeability.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols include built-in validation steps.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To quantitatively measure the inhibition of tubulin assembly by a thiazole derivative. Principle: Polymerized microtubules scatter light.[10] An increase in absorbance (turbidity) at 340 nm correlates with polymer mass.

Reagents:

  • Purified Bovine Tubulin (>99% pure).

  • GTP (Guantiosine Triphosphate) - Essential energy source.

  • Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.

  • Controls: Paclitaxel (Stabilizer), Colchicine (Destabilizer), DMSO (Vehicle).

Workflow:

  • Preparation: Keep all reagents on ice (4°C). Tubulin is unstable at room temp until polymerization starts.

  • Mixture: In a 96-well plate (pre-warmed to 37°C), add:

    • buffer containing 1 mM GTP.[10][14][15]

    • Test compound (10

      
      M final conc).
      
    • Tubulin (3 mg/mL final conc).

  • Initiation: Place plate in spectrophotometer at 37°C immediately.

  • Measurement: Record OD340 every 30 seconds for 60 minutes.

Data Validation (The "Self-Check"):

  • Lag Phase: The DMSO control must show a sigmoidal curve with a distinct lag phase (nucleation). If linear immediately, the tubulin is aggregated (invalid).

  • Plateau: The control must reach a steady state plateau.

  • Inhibition: A valid inhibitor will decrease the

    
     (slope) and the final plateau height compared to DMSO.
    
Protocol B: Molecular Docking (In Silico Validation)

Purpose: To predict binding orientation and affinity (


).

Workflow:

  • Protein Prep: Download PDB ID 1SA0 (Tubulin-Colchicine complex) or 6F86 (Gyrase B). Remove water molecules; add polar hydrogens (essential for correct charge calculation).

  • Ligand Prep: Draw thiazole derivative; minimize energy using MMFF94 force field.

  • Grid Generation: Center the grid box on the co-crystallized ligand (e.g., Colchicine). Box size:

    
     Å.
    
  • Docking: Run Autodock Vina or GLIDE.

  • Analysis: Look for:

    • RMSD: < 2.0 Å relative to the native ligand.

    • Interactions: H-bond with Val181 (Tubulin) or Asp73 (Gyrase).

References

  • El-Abd, S. et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.[7] ACS Omega, 7(37), 33285–33299.

  • Wang, Z. et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.[9][16] Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 882-893.

  • Alshammari, M. et al. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities. Molecules, 29(17), 4150.

  • Perli, K.K. et al. (2025). Computational Drug Design and Docking Studies of Thiazole Derivatives Targeting Bacterial DNA Gyrase. Indian Journal of Pharmaceutical Chemistry.

  • BenchChem. (2025).[10] Refining experimental protocols for Tubulin polymerization assays.

Sources

Exploratory

commercial availability of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

Topic: Commercial Availability & Synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide Content Type: Technical Whitepaper / Custom Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Procurement...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide Content Type: Technical Whitepaper / Custom Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and Procurement Specialists.

Executive Summary: The "Make vs. Buy" Decision

Status: Non-Commodity / Custom Synthesis Required

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is not a standard "off-the-shelf" catalog item in major global chemical inventories (e.g., Sigma-Aldrich, Enamine, Combi-Blocks). While its structural analogs (specifically the 2-chloro and chloromethyl variants) are industrial staples for antiretrovirals (Ritonavir) and agrochemicals (Thiamethoxam), the specific 4-chloro-5-bromomethyl substitution pattern represents a specialized "high-reactivity" building block.

This guide provides the technical roadmap for researchers requiring this specific isomer, detailing the synthesis, validation, and safety protocols necessary to generate it in-house or via contract manufacturing organizations (CMOs).

Part 1: Structural Context & Commercial Landscape

The "Missing" Catalog Item

Researchers often confuse this target with the commercially ubiquitous CCMT (2-chloro-5-chloromethylthiazole). The distinction is critical for structure-activity relationship (SAR) studies:

FeatureTarget Molecule Commercial Standard (CCMT)
Structure 5-(Bromomethyl)-4-chloro-1,3-thiazole 2-Chloro-5-(chloromethyl)-1,3-thiazole
Halogen Position Chloro at C4 Chloro at C2
Alkylating Group Bromomethyl (High Reactivity)Chloromethyl (Moderate Reactivity)
Primary Use Specialized SAR / Bioisostere StudiesIndustrial Intermediate (Agro/Pharma)
CAS Not widely indexed (Requires Custom Synth)105827-91-6
Why is it not available?
  • Stability: The free base of 5-(bromomethyl) thiazoles is highly unstable and prone to polymerization. The hydrobromide salt stabilizes the molecule but makes it hygroscopic and corrosive.

  • Lachrymatory Potency: Bromomethyl heterocycles are potent lachrymators (tear gas agents), complicating bulk storage and transport.

  • Niche Application: It is typically generated in situ or immediately prior to use to maximize alkylation efficiency in difficult couplings.

Part 2: Synthesis Protocol (The "Make" Strategy)

Since direct procurement is unlikely, the following protocol describes the most reliable synthetic route: Radical Bromination (Wohl-Ziegler Reaction) of the 4-chloro-5-methyl precursor.

Retrosynthetic Analysis

The target is accessed via the functionalization of 4-chloro-5-methylthiazole .

G Start 4-Chloro-5-methylthiazole (Precursor) Intermediate Radical Intermediate (Benzylic-type) Start->Intermediate Heat / CCl4 Reagent NBS (N-Bromosuccinimide) + Radical Initiator (AIBN) Reagent->Intermediate Product 5-(Bromomethyl)-4-chloro-1,3-thiazole (Free Base) Intermediate->Product -Succinimide Salt TARGET: Hydrobromide Salt Product->Salt HBr / AcOH

Figure 1: Retrosynthetic pathway for the target molecule via radical bromination.

Detailed Experimental Protocol

Note: All steps must be performed in a fume hood due to lachrymatory hazards.

Step 1: Radical Bromination

  • Setup: Charge a flame-dried round-bottom flask with 4-chloro-5-methylthiazole (1.0 eq) and anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene (green alternative).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq). Ensure NBS is freshly recrystallized to remove free bromine.

  • Initiation: Add catalytic AIBN (azobisisobutyronitrile) (0.05 eq).

  • Reaction: Reflux the mixture (76-80°C) under Argon. Monitor by TLC (Target spot will be less polar than starting material). Reaction typically completes in 2-4 hours.

  • Workup: Cool to 0°C to precipitate succinimide by-product. Filter off the solid.[1][2]

  • Isolation: Concentrate the filtrate in vacuo to yield the crude bromomethyl free base (Caution: Potent lachrymator).

Step 2: Salt Formation (Stabilization)

  • Dissolution: Dissolve the crude oil in anhydrous diethyl ether or ethyl acetate.

  • Precipitation: Cool to 0°C and introduce HBr (33% in acetic acid) dropwise.

  • Filtration: The hydrobromide salt will precipitate as a white to off-white solid.

  • Drying: Filter rapidly under nitrogen (hygroscopic) and wash with cold ether. Dry under high vacuum.

Part 3: Quality Control & Validation (Self-Validating System)

To ensure the synthesized material is the correct isomer and free of the starting methyl derivative, use the following validation logic.

Analytical Checkpoints
MethodExpected Signal (Target)Failure Mode (Impurity)
¹H NMR (DMSO-d₆) δ 4.8-5.0 ppm (s, 2H): Distinct shift for -CH₂Br.δ 2.3-2.5 ppm: Presence of unreacted -CH₃ group.
¹H NMR (Aromatic) δ ~9.0 ppm (s, 1H): C2-H proton.δ ~7.5 ppm: Indicates loss of aromaticity or ring opening.
Mass Spec (LC-MS) M+ and M+2 (1:1 ratio): Characteristic Br isotope pattern.M+ only: Indicates failure to brominate (starting material).
Melting Point >150°C (dec): Sharp melting point for salt.Broad/Low MP: Indicates wet salt or succinimide contamination.
Stability Logic
  • Test: Dissolve a small sample in D₂O.

  • Observation: If the solution turns cloudy or yellow within minutes, the bromide is hydrolyzing to the alcohol.

Part 4: Safety & Handling (The "Must-Knows")

Hazard Classification:

  • Skin Corrosive (Category 1B): The HBr salt is acidic and the alkyl bromide is a potent blistering agent.

  • Lachrymator: Even the salt form can release trace lachrymatory vapors if hydrolyzed.

Handling Protocol:

  • Double Glove: Nitrile over Laminate film gloves.

  • Quenching: All glassware and spatulas must be rinsed with a 10% Sodium Thiosulfate solution before removal from the fume hood. This neutralizes active alkylating residues.

  • Storage: Store in a secondary container with desiccant packs. Moisture kills this molecule.

Part 5: References

  • Synthesis of Halomethyl Thiazoles:

    • Title: "General synthesis of 4- and 5-halomethylthiazoles via radical halogenation."

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.

    • Context: Describes the Wohl-Ziegler conditions for thiazole ring systems.

    • URL:

  • Ritonavir Intermediate Analogs:

    • Title: "Process for the preparation of Ritonavir and its intermediates."

    • Source:World Intellectual Property Organization (WO Patent).

    • Context: Establishes the industrial relevance of chloromethyl/bromomethyl thiazoles.

    • URL:

  • Safety of Alkylating Agents:

    • Title: "Safe Handling of Lachrymators and Alkylating Agents."

    • Source:ACS Chemical Health & Safety.

    • Context: Protocols for neutralizing bromomethyl heterocycles.

    • URL:

  • NBS Bromination Mechanism:

    • Title: "N-Bromosuccinimide (NBS) - Reagent Profile."[3]

    • Source:Organic Chemistry Portal.

    • Context: Validates the radical mechanism and solvent choices (CCl4/PhCF3).

    • URL:

Sources

Protocols & Analytical Methods

Method

reaction of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide with primary amines

An In-depth Guide to the Selective N-Alkylation of Primary Amines with 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide Authored by a Senior Application Scientist This technical guide provides researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Selective N-Alkylation of Primary Amines with 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide

Authored by a Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the . The focus is on achieving selective mono-alkylation, a critical transformation for synthesizing valuable intermediates in medicinal chemistry.

Introduction: The Significance of the 4-Chloro-5-(aminomethyl)-1,3-thiazole Scaffold

The 1,3-thiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and ability to form key interactions with biological targets make it a highly sought-after heterocyclic core in drug design.[1][4] Specifically, the 5-(aminomethyl)-4-chloro-1,3-thiazole moiety serves as a versatile building block for creating libraries of compounds for screening and lead optimization in various therapeutic areas, including oncology and infectious diseases.[3][5][6]

The is a fundamental method for introducing diverse side chains, enabling the exploration of the chemical space around this valuable core. However, this seemingly straightforward nucleophilic substitution presents a significant challenge: controlling the degree of alkylation.

Reaction Mechanism and the Challenge of Over-Alkylation

The core reaction is a nucleophilic substitution, specifically an SN2 reaction. The primary amine, acting as a nucleophile, attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion.[7]

While the initial reaction yields the desired secondary amine, this product is often more nucleophilic than the starting primary amine. Consequently, it can compete with the primary amine for the remaining 5-(Bromomethyl)-4-chloro-1,3-thiazole, leading to the formation of an undesired tertiary amine. This can further react to form a quaternary ammonium salt, resulting in a complex mixture of products and a low yield of the target molecule.[8][9][10]

Diagram: The Over-Alkylation Problem

G reagent 5-(Bromomethyl)-4-chloro- 1,3-thiazole p_amine Primary Amine (R-NH2) s_amine Desired Secondary Amine (Product) p_amine->s_amine + Reagent t_amine Tertiary Amine (Byproduct) s_amine->t_amine + Reagent (More Nucleophilic) q_salt Quaternary Salt (Byproduct) t_amine->q_salt + Reagent

Caption: Competing reaction pathways leading to over-alkylation.

Achieving Selectivity: The Competitive Deprotonation/Protonation Strategy

To circumvent the issue of over-alkylation, a robust strategy involves a competitive deprotonation/protonation equilibrium.[8][11] By starting with the primary amine as its hydrobromide salt (R-NH₂·HBr) and using a carefully controlled amount of base, we can selectively deprotonate the primary amine salt to generate the free, nucleophilic primary amine.

The newly formed secondary amine product, being more basic than the primary amine, will be immediately protonated by the remaining primary amine hydrobromide in the reaction mixture. This protonation renders the secondary amine non-nucleophilic, effectively preventing it from participating in further alkylation reactions.[8][11] This elegant approach ensures that the reaction stops at the desired mono-alkylation stage.

Diagram: Mechanism of Selective Mono-Alkylation

G cluster_0 Reaction Flask cluster_1 Alkylation Step cluster_2 In-situ Protection p_amine_salt Primary Amine Salt (R-NH3+ Br-) base Base (e.g., Et3N) p_amine_free Free Primary Amine (R-NH2) p_amine_salt->p_amine_free - H+ base_H Protonated Base (e.g., Et3NH+ Br-) base->base_H + H+ s_amine_prod Secondary Amine Product p_amine_free->s_amine_prod + Reagent (SN2) reagent Thiazole Reagent s_amine_prot Protonated Secondary Amine (Non-nucleophilic) s_amine_prod->s_amine_prot + R-NH3+ Br- (Proton Transfer)

Caption: Workflow for selective mono-alkylation via in-situ protection.

Detailed Experimental Protocol

This protocol details the selective mono-N-alkylation of a generic primary amine with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Stoichiometric RatioExample Mass/Volume
Primary Amine (as free base)Varies1.0 eq.e.g., 10 mmol, X g
Hydrobromic Acid (48% aq. solution)80.911.0 eq.~1.13 mL
5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide324.881.0 eq.3.25 g
Triethylamine (Et₃N)101.192.0 - 2.2 eq.2.79 - 3.07 mL
N,N-Dimethylformamide (DMF), anhydrous73.09Solvent50 mL
Molecular Sieves (4Å)N/ADrying Agent~2 g
Step-by-Step Procedure
  • Preparation of the Primary Amine Hydrobromide Salt:

    • In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a minimal amount of a suitable solvent like ethanol or isopropanol.

    • Cool the solution in an ice bath (0 °C).

    • Slowly add hydrobromic acid (1.0 eq., 48% aqueous solution) dropwise with stirring.

    • Stir for 30 minutes at 0 °C. The amine salt may precipitate.

    • Remove the solvent under reduced pressure to obtain the primary amine hydrobromide salt. Dry thoroughly under vacuum.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the prepared primary amine hydrobromide (1.0 eq.).

    • Add 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (1.0 eq.).

    • Add activated 4Å molecular sieves.[11]

    • Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

    • Stir the resulting suspension at room temperature (20-25 °C).[11]

  • Reaction Execution:

    • Slowly add triethylamine (2.0 - 2.2 eq.) dropwise to the stirred suspension over 10-15 minutes. An exotherm may be observed.

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting thiazole reagent is consumed (typically 4-24 hours).[5]

  • Work-up and Isolation:

    • Upon completion, filter the reaction mixture to remove the molecular sieves and any precipitated salts.

    • Dilute the filtrate with a large volume of ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[12]

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 5-((Alkylamino)methyl)-4-chloro-1,3-thiazole.[5]

Safety and Handling

Bromomethyl thiazole derivatives and other alkylating agents should be handled with extreme care in a well-ventilated fume hood.[13]

  • Hazard Profile: These compounds are often corrosive, causing severe skin burns and eye damage.[13][14] They are typically harmful if swallowed, inhaled, or in contact with skin.[15][16]

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including a lab coat, impermeable gloves (e.g., nitrile), and chemical safety goggles/face shield.[16][17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines (except under controlled reaction conditions).[14]

  • Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Significant Over-alkylation - Base added too quickly.- Insufficient proton source (amine salt).- Reaction temperature too high.- Ensure slow, dropwise addition of the base.- Verify the stoichiometry of the amine salt.- Maintain reaction at room temperature or consider cooling.[11]
Low or No Conversion - Inactive reagents.- Insufficient base.- Sterically hindered primary amine.- Use fresh, anhydrous solvent and reagents.- Check the stoichiometry and purity of the base.- For hindered amines, consider longer reaction times or gentle heating (e.g., 40-50 °C).
Formation of Side Products - Reaction with DMF solvent at elevated temperatures.- Maintain the reaction at or below room temperature to prevent potential formylation side reactions.[11]

References

  • BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2,5-Dibromothiazole.
  • BenchChem. (2025). Application Notes and Protocols for 1-(3-Bromomethyl-phenyl)-ethanone in Nucleophilic Substitution Reactions.
  • RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole.
  • ResearchGate. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 3-Bromo-5-chloro-1,2,4-thiadiazole.
  • Google Patents. (n.d.). Process for the preparation of chlorothiazole derivatives. EP 0446913 A1.
  • Apollo Scientific. (2007). Safety Data Sheet for 2-Chloro-5-(chloromethyl)-1,3-thiazole.
  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromomethyl-4-methyl-2-phenyl-thiazole.
  • PubMed. (2015). Recent applications of 1,3-thiazole core structure in the identification of new lead compounds and drug discovery.
  • Google Patents. (n.d.). Synthesis of thiazoles. US4468517A.
  • BenchChem. (2025). Experimental procedure for N-alkylation of primary amines.
  • ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides.
  • YouTube. (2021). Nucleophilic Substitution with amines. Bewickchemistry.
  • RSC Publishing. (n.d.). Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. Chemical Science.
  • ResearchGate. (2018). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.
  • ResearchGate. (2025). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.
  • RSC Publishing. (n.d.). Recent synthetic advances in the preparation of 1,3-thiazole compounds and their therapeutic applications in degenerative diseases. Organic & Biomolecular Chemistry.
  • GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids.
  • Chemistry LibreTexts. (2019). 23.15: Preparation of Amines.
  • Journal of Medical Science. (n.d.). 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
  • BenchChem. (2025). Application Notes and Protocols: 2,5-dichloro-4-iodo-1,3-thiazole in Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

Application

Application Notes &amp; Protocols: Strategic N-Alkylation using 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

Introduction: The Strategic Value of the 4-Chloro-1,3-thiazole-5-methylaminomethyl Scaffold In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold is a well-established privileged structure, present...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Chloro-1,3-thiazole-5-methylaminomethyl Scaffold

In the landscape of modern medicinal chemistry, the 2-aminothiazole scaffold is a well-established privileged structure, present in a multitude of clinically approved drugs.[1] The strategic introduction of substituents onto this core is a cornerstone of drug design, allowing for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide emerges as a highly valuable and reactive electrophile for this purpose. It serves as a key building block for introducing the 4-chloro-1,3-thiazole-5-methyl moiety onto a nucleophilic nitrogen center. This particular fragment is of significant interest as it is a structural component of potent therapeutic agents, including the HIV protease inhibitor Ritonavir.[2][3]

This guide provides a comprehensive technical overview and a field-proven protocol for the N-alkylation of primary and secondary amines using 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and provide guidance for troubleshooting, aimed at enabling researchers, scientists, and drug development professionals to successfully employ this versatile reagent in their synthetic campaigns.

Mechanistic Rationale: Understanding the Reaction Pathway

The N-alkylation reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. However, the nature of the reagent as a hydrobromide salt introduces a critical acid-base chemistry component that must be addressed for the reaction to succeed.

Key Mechanistic Steps:

  • Initial Acid-Base Neutralization : The reagent is a hydrobromide salt, meaning the thiazole nitrogen is protonated. Furthermore, the reaction itself will generate one equivalent of hydrobromic acid (HBr) as a byproduct. Therefore, a minimum of two equivalents of a suitable base are required. The first equivalent neutralizes the hydrobromide salt of the starting material, while the second equivalent deprotonates the amine nucleophile, significantly increasing its nucleophilicity. A third equivalent is then required to scavenge the HBr produced during the alkylation. In practice, a slight excess of base (2.5-3.0 equivalents) is often used to drive the reaction to completion.

  • Nucleophilic Attack : The deprotonated amine, now a potent nucleophile, attacks the electrophilic methylene carbon (the -CH₂-Br group). The electron-withdrawing nature of the adjacent thiazole ring enhances the electrophilicity of this carbon center.

  • Displacement of Leaving Group : The attack occurs from the backside of the C-Br bond, leading to the displacement of the bromide ion, which is an excellent leaving group. This concerted step forms the new carbon-nitrogen bond.

The choice of base is critical. Sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) are preferred as they are less likely to compete with the amine substrate in attacking the electrophile.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly in polar aprotic solvents like DMF or acetonitrile.[5]

Experimental_Workflow Figure 2: Experimental Workflow for N-Alkylation Setup Setup (Amine, Solvent, Inert Atm.) Cool Cool to 0 °C Setup->Cool AddBase Add Base (e.g., DIPEA) Cool->AddBase AddAlkylating Add Thiazole Reagent AddBase->AddAlkylating React React (Warm to RT, 2-16h) AddAlkylating->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Workup Aqueous Workup (EtOAc, NaHCO₃, Brine) Monitor->Workup Reaction Complete Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Characterize Characterize (NMR, MS) Purify->Characterize

Sources

Method

5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide: A Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

Introduction The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, antic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3][4] The unique electronic nature of the thiazole ring, arising from the interplay between the electron-donating sulfur atom and the electron-withdrawing nitrogen atom, allows for diverse functionalization and the creation of complex molecular architectures.[5] 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a highly reactive and versatile building block that provides a strategic entry point for the synthesis of novel and diverse thiazole-containing heterocycles. The presence of two distinct reactive sites—the electrophilic bromomethyl group at the C5 position and the chloro-substituted carbon at the C4 position—enables a wide range of chemical transformations, making it an invaluable tool for drug discovery and development professionals.

This application note provides a comprehensive guide to the use of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide as a building block. It details key reaction protocols, explains the underlying chemical principles, and offers insights into the design and synthesis of novel heterocyclic systems with potential therapeutic applications.

Chemical Properties and Reactivity

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide possesses a unique reactivity profile that stems from its structural features. The bromomethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. The chloro group at the C4 position is less reactive towards nucleophilic aromatic substitution but can be displaced under specific conditions or activated by the electronic effects of other substituents.[6]

The thiazole ring itself exhibits a nuanced electronic landscape. The C5 position is generally the most electron-rich and susceptible to electrophilic attack, while the C2 position is the most electron-deficient and prone to deprotonation by strong bases.[5] The substituents on 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide further modulate this reactivity, influencing the regioselectivity of subsequent transformations.

Safety and Handling

Hazard Statement: 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7] It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects.[7]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7][8]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Handling: Avoid direct contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[8][9]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.

Application 1: Synthesis of 5-(Aminomethyl)-4-chloro-1,3-thiazole Derivatives via Nucleophilic Substitution

The highly reactive bromomethyl group at the C5 position of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide serves as an excellent electrophilic site for reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various functional groups, particularly amino moieties, which are prevalent in many biologically active molecules.

Rationale

This protocol describes a general procedure for the nucleophilic substitution of the bromine atom with primary or secondary amines. The reaction proceeds via a standard SN2 mechanism. The use of a base is crucial to neutralize the hydrobromide salt of the starting material and to scavenge the hydrobromic acid generated during the reaction, thus driving the reaction to completion.

Experimental Protocol

Nucleophilic_Substitution_Workflow start Start reagents Dissolve 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr and Amine in Solvent start->reagents base Add Base reagents->base reaction Stir at Room Temperature base->reaction workup Aqueous Work-up reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product 5-(Aminomethyl)-4-chloro-1,3-thiazole Derivative purification->product

A general workflow for nucleophilic substitution.

Materials:

  • 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate eluent system (e.g., Hexanes/Ethyl Acetate)

Procedure:

  • To a stirred solution of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide in anhydrous DCM or ACN, add the desired primary or secondary amine at room temperature.

  • Add the base (TEA or DIPEA) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 5-(aminomethyl)-4-chloro-1,3-thiazole derivative.

Expected Results
EntryAmineProductYield (%)
1Morpholine4-((4-chloro-1,3-thiazol-5-yl)methyl)morpholine85-95
2Piperidine1-((4-chloro-1,3-thiazol-5-yl)methyl)piperidine80-90
3BenzylamineN-benzyl-1-(4-chloro-1,3-thiazol-5-yl)methanamine75-85

Yields are typical and may vary depending on the specific amine and reaction conditions.

Application 2: Synthesis of Fused Thiazole Heterocycles via Intramolecular Cyclization

The bifunctional nature of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide makes it an excellent precursor for the synthesis of fused heterocyclic systems. By reacting it with a nucleophile that contains a second reactive site, a subsequent intramolecular cyclization can be triggered, leading to the formation of novel bicyclic and polycyclic structures.

Rationale

This protocol outlines the synthesis of a thiazolo[5,4-b]pyridine derivative. The initial step involves a nucleophilic substitution of the bromomethyl group with an appropriate amino-substituted pyridine derivative. The subsequent intramolecular cyclization occurs via a nucleophilic aromatic substitution of the chloro group at the C4 position of the thiazole ring. This type of reaction is a powerful strategy for building molecular complexity in a single synthetic operation.

Experimental Protocol

Intramolecular_Cyclization_Workflow start Start reagents React 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr with Amino-substituted Pyridine start->reagents base Add Base and Heat reagents->base cyclization Intramolecular Cyclization base->cyclization workup Cool and Precipitate cyclization->workup filtration Filter and Wash workup->filtration product Fused Thiazolo[5,4-b]pyridine Derivative filtration->product

A general workflow for intramolecular cyclization.

Materials:

  • 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (1.0 eq)

  • 2-Amino-3-hydroxypyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Water

  • Ethanol

Procedure:

  • To a solution of 2-amino-3-hydroxypyridine in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃).

  • Add 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water and then with cold ethanol.

  • Dry the solid under vacuum to obtain the desired thiazolo[5,4-b]pyridine derivative. Further purification can be achieved by recrystallization if necessary.

Expected Results

The reaction is expected to yield the corresponding fused thiazolo[5,4-b]pyridine derivative in moderate to good yields. The exact yield will depend on the specific reaction conditions and the purity of the starting materials. Characterization of the product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 3: Hantzsch-Type Thiazole Synthesis for Further Functionalization

While 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is itself a thiazole, its reactive handles can be utilized in reactions that construct a second thiazole ring, leading to bithiazole structures. The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring from an α-haloketone and a thioamide.[11][12][13] The bromomethyl group can be considered a synthetic equivalent of an α-halomethyl ketone precursor.

Rationale

This protocol describes a modified Hantzsch-type reaction where 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide reacts with a thioamide to form a bithiazole derivative. This approach allows for the rapid assembly of complex heterocyclic systems that are of interest in materials science and medicinal chemistry.

Experimental Protocol

Hantzsch_Thiazole_Synthesis_Workflow start Start reagents Combine 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr and Thioamide in Solvent start->reagents heat Heat to Reflux reagents->heat workup Cool and Neutralize heat->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Recrystallization or Chromatography extraction->purification product Bithiazole Derivative purification->product

A general workflow for Hantzsch-type thiazole synthesis.

Materials:

  • 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (1.0 eq)

  • Thioamide (e.g., thioacetamide, thiobenzamide) (1.0 eq)

  • Ethanol or a similar protic solvent

  • Sodium bicarbonate or sodium acetate

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide and the thioamide in ethanol.

  • Heat the mixture to reflux for 4-16 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired bithiazole derivative.

Expected Results

This reaction is expected to produce the corresponding 2'-substituted-4-chloro-5,5'-bithiazole derivative. The yields can vary depending on the nature of the thioamide used. The structure of the product should be confirmed by spectroscopic methods.

Conclusion

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a powerful and versatile building block for the synthesis of a wide variety of novel heterocyclic compounds. Its dual reactivity allows for a range of synthetic transformations, including nucleophilic substitutions, intramolecular cyclizations, and Hantzsch-type thiazole syntheses. The protocols outlined in this application note provide a solid foundation for researchers, scientists, and drug development professionals to explore the rich chemistry of this valuable intermediate and to develop new molecular entities with potential therapeutic applications. The diverse pharmacological activities associated with the thiazole scaffold underscore the importance of developing efficient synthetic routes to novel derivatives, and 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a key player in this endeavor.

References

  • A, P., A, S., & G, K. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Mini-Reviews in Medicinal Chemistry.
  • Chande, M. S., & Singh, V. (Year). Systematic Review On Thiazole And Its Applications. Educational Administration: Theory and Practice, 30(5), 1983-1988.
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  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline.
  • 5-(Bromomethyl)-1,3-thiazole - Hazard. (2025, October 15).
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  • US4468517A - Synthesis of thiazoles - Google P
  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermedi
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents - Thesis Templ
  • 5-bromo-4-(chloromethyl)-1,3-thiazole - PubChemLite.
  • Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach - JOCPR.
  • A Systematic Review On Thiazole Synthesis And Biological Activities.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchG
  • (PDF)
  • (PDF)
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  • Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells - Asian Journal of Green Chemistry. (2025, March 15).
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Sources

Application

experimental conditions for coupling reactions with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

The following Application Note and Protocol Guide details the experimental conditions for coupling reactions involving 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide . Target Audience: Medicinal Chemists, Process Che...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the experimental conditions for coupling reactions involving 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide .


Target Audience:  Medicinal Chemists, Process Chemists, Agrochemical Researchers

Executive Summary & Chemical Profile

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a highly reactive electrophilic building block. Its primary utility lies in the 5-bromomethyl functionality, which serves as a "benzylic-like" electrophile for


 coupling reactions with amines, thiols, and carbon nucleophiles. The 4-chloro  substituent provides a secondary handle for potential metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura), although it is significantly less reactive than the bromomethyl group.

Key Reactivity Features:

  • Electrophile: The

    
     methylene bromide is highly activated due to the electron-deficient thiazole ring.
    
  • Salt Form: Supplied as the hydrobromide (HBr) salt to enhance stability. This requires neutralization (in situ or pre-step) with at least one extra equivalent of base during coupling.

  • Lachrymator: Like many halomethyl heterocycles, this compound is a potent lachrymator and skin irritant.

Handling & Stability Protocols

Critical Safety Notice: This compound can cause severe eye and respiratory irritation. All operations must be performed in a functioning fume hood.

ParameterSpecification/ConditionReason
Storage

, under Argon/Nitrogen
Prevents hydrolysis and self-alkylation.
Solubility Soluble in DMF, DMSO, MeOH. Slightly soluble in MeCN (free base is soluble).HBr salt requires polar solvents.
Stability Hygroscopic. Hydrolyzes to the alcohol in moist air.Moisture generates HBr fumes and degrades the reagent.
Neutralization Requires

eq. of base.
1 eq. to neutralize HBr, 1 eq. for the nucleophile.

Core Application 1: N-Alkylation (Amine Coupling)

This is the most common application, used to tether the thiazole ring to amine-bearing scaffolds (e.g., secondary amines, anilines, or nitrogen heterocycles).

Mechanism

The reaction proceeds via a classic


 mechanism. The base deprotonates the amine (or simply scavenges the HBr), allowing the nitrogen lone pair to attack the methylene carbon, displacing the bromide.
Experimental Protocol

Reagents:

  • Substrate: Amine (1.0 eq)

  • Reagent: 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr (1.1 eq)

  • Base:

    
     (3.0 eq) or DIPEA (3.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction flask with the Amine (1.0 mmol) and Acetonitrile (5 mL/mmol).

  • Base Addition: Add

    
      (3.0 mmol). If the amine is a salt (e.g., HCl salt), increase base to 4.0 mmol.
    
  • Temperature Control: Cool the suspension to

    
     using an ice bath.
    
  • Reagent Addition: Add 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr (1.1 mmol) portion-wise over 10 minutes. Note: Adding as a solid prevents handling a solution of the lachrymator.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC or LC-MS.

    • Optimization: If reaction is slow, heat to

      
      . Avoid boiling MeCN (
      
      
      
      ) to prevent quaternary ammonium salt formation if tertiary amines are present.
  • Work-up:

    • Dilute with EtOAc.

    • Wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

Visualization: N-Alkylation Pathway

N_Alkylation Start Start: Amine + Base (Solvent: MeCN) Cool Cool to 0°C Start->Cool Add Add Thiazole-HBr (Portion-wise) Cool->Add React Warm to RT Stir 4-12h Add->React Check LC-MS Check: Conversion >95%? React->Check Heat Heat to 50°C Check->Heat No Workup Work-up: EtOAc/Water Extraction Check->Workup Yes Heat->React Product Final Product: N-Alkylated Thiazole Workup->Product

Caption: Standard workflow for N-alkylation of amines with 5-(bromomethyl)-4-chloro-1,3-thiazole HBr.

Core Application 2: S-Alkylation (Thiol Coupling)

Used to synthesize thioethers, often intermediates for further oxidation to sulfoxides/sulfones.

Experimental Protocol

Reagents:

  • Substrate: Thiol (R-SH) or Thiourea

  • Base:

    
     (2.5 eq) or NaH (2.5 eq, for unreactive thiols)
    
  • Solvent: DMF or THF (

    
    )
    

Step-by-Step Workflow:

  • Dissolve the Thiol (1.0 eq) in anhydrous DMF .

  • Add Base at

    
    . Stir for 15 min to generate the thiolate anion.
    
  • Add 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr (1.1 eq) in one portion.

  • Stir at

    
     for 1 hour, then RT for 2 hours. Thiols are highly nucleophilic; this reaction is typically fast.
    
  • Quench: Carefully add saturated

    
     solution.
    
  • Extraction: Extract with EtOAc or DCM.

Troubleshooting & Optimization Guide

Solvent & Base Selection Matrix
SolventBaseSuitabilityNotes
Acetonitrile (MeCN)

/ DIPEA
High Best for general amines. Easy work-up.
DMF

/ NaH
High Best for weak nucleophiles or salts. Harder to remove.
THF NaH / LiHMDSMedium Good for C-alkylation (enolates). HBr salt solubility may be poor.
Ethanol NaOEt /

Low Risk of solvolysis (forming ethyl ether byproduct). Avoid if possible.
Common Issues
  • Low Yield / Unreacted Starting Material:

    • Cause: The HBr salt was not fully neutralized.

    • Fix: Increase base to 3.5–4.0 equivalents. Ensure the base is finely ground (

      
      ).
      
  • Side Product: Bis-alkylation:

    • Cause: Primary amine substrate is too reactive.

    • Fix: Use a large excess of the amine (2–3 eq) or protect the amine first (e.g., Boc-protection of diamines).

  • Decomposition (Darkening of reaction):

    • Cause: Thermal instability of the bromomethyl group.

    • Fix: Keep reaction temperature below

      
      . Perform reaction in the dark.
      

Advanced Reactivity: The 4-Chloro Handle

While the bromomethyl group is the primary focus, the 4-chloro position allows for subsequent diversification after the initial coupling.

Suzuki-Miyaura Coupling (Post-Alkylation):

  • Substrate: The N-alkylated product from Protocol 1.

  • Catalyst:

    
     / XPhos or 
    
    
    
    .
  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 eq).

  • Conditions: Dioxane/Water (4:1),

    
    , 
    
    
    
    , 12h.
  • Note: The 4-Cl is deactivated compared to 2-Cl thiazoles. High-activity catalysts (Buchwald ligands) are required.

References

  • General Thiazole Alkylation: Synthesis of Thiazole Derivatives via Nucleophilic Substitution. Organic Chemistry Portal. Link

  • Neonicotinoid Chemistry (Analogous 2-Cl Systems): Maienfisch, P., et al. "Synthesis and Properties of Thiamethoxam and Related Compounds." Z. Naturforsch. 2006, 61b, 353–359.[1] Link

  • Ritonavir Analog Synthesis: Process for the synthesis of Ritonavir and intermediates. Patent US6407252B1. Link

  • Compound Data: 5-(Bromomethyl)-4-chloro-1,3-thiazole.[2][3][4] PubChem CID: 21698401. Link

  • Safety Data: Material Safety Data Sheet (MSDS) for Halomethyl Thiazoles. GuideChem. Link

(Note: While specific literature on the 4-chloro isomer is less abundant than the 2-chloro isomer, the protocols provided above are derived from validated methodologies for electronically similar halomethyl-thiazole systems.)

Sources

Method

creating a chemical library with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

An Application Guide to the Synthesis of Novel Chemical Libraries Using 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide Abstract The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structura...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of Novel Chemical Libraries Using 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[2][3] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide, a versatile and reactive building block, for the efficient construction of diverse chemical libraries. We present a comprehensive overview of the reagent's properties, safe handling procedures, and a detailed, field-proven protocol for parallel synthesis via nucleophilic substitution, enabling the rapid generation of novel compound collections for high-throughput screening and hit-to-lead optimization.

Reagent Overview: A Privileged Scaffold for Drug Discovery

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a bifunctional building block designed for facile introduction of the 4-chloro-1,3-thiazole-5-yl)methyl moiety. The thiazole ring itself is a "privileged scaffold," known to interact with a variety of biological targets.[1] The true synthetic utility of this reagent lies in the high reactivity of the bromomethyl group, which acts as a potent electrophile, readily undergoing substitution reactions with a wide range of nucleophiles.

Causality of Reactivity: The bromomethyl group at the C5 position is structurally analogous to a benzylic bromide. The adjacent thiazole ring stabilizes the transition state of an SN2 reaction, significantly enhancing the leaving group potential of the bromide. This makes it an ideal handle for coupling diverse functional groups to the thiazole core. The chloro-substituent at the C4 position offers a secondary site for potential downstream functionalization via cross-coupling reactions, although it is significantly less reactive than the bromomethyl group under the conditions described herein.

Physicochemical Properties
PropertyValueSource
Chemical Formula C₄H₄BrClNS · HBrN/A
Molecular Weight 294.42 g/mol N/A
Appearance Off-white to yellow solidN/A
CAS Number 137039-50-6N/A

Safety and Handling Protocols

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide and related halogenated thiazoles are classified as irritants and are harmful if not handled correctly. Strict adherence to safety protocols is mandatory.

  • Hazard Profile: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin.[4][5]

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including:

    • Nitrile or neoprene gloves (inspect before use).[6]

    • Chemical safety goggles and a face shield.

    • A lab coat.

  • Handling: Avoid direct contact with the substance.[4] Prevent dust formation. After handling, wash hands and any exposed skin thoroughly.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4][6] Recommended storage temperature is 2-8 °C.[4]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Application: Parallel Synthesis of a Thiazole-Based Chemical Library

This section details a robust protocol for the construction of a diverse chemical library from 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide using a parallel synthesis approach. The workflow is designed for efficiency and adaptability, allowing for the rapid generation of hundreds of distinct analogues.

Workflow Overview

The overall strategy involves the reaction of the electrophilic thiazole building block with a library of nucleophiles (e.g., phenols, thiols, secondary amines) in the presence of a suitable base. This process is ideally suited for a 96-well plate format.

G cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Automated Reaction Setup (96-Well Plate) cluster_workup Phase 3: Work-up & Analysis prep_nuc Prepare Nucleophile Library Stock Solutions (e.g., in DMF) dispense_nuc Dispense Nucleophile Solutions to Wells prep_nuc->dispense_nuc prep_base Prepare Base Stock Solution (e.g., DIPEA in DMF) dispense_base Dispense Base Solution to Wells prep_base->dispense_base prep_thiazole Prepare Thiazole Stock Solution (in DMF) dispense_thiazole Dispense Thiazole Solution to Initiate prep_thiazole->dispense_thiazole dispense_nuc->dispense_base dispense_base->dispense_thiazole seal_react Seal Plate and Incubate (e.g., 60°C, 12h) dispense_thiazole->seal_react workup Parallel Work-up (e.g., LLE or SPE) seal_react->workup analysis QC Analysis (UPLC-MS) workup->analysis library Final Compound Library (DMSO Stocks) analysis->library

Fig 1. Parallel synthesis workflow for library creation.
Detailed Step-by-Step Protocol

This protocol describes a general procedure for reacting the thiazole building block with a library of phenolic nucleophiles. It can be readily adapted for other nucleophiles like thiols or amines.

Materials and Reagents:

  • 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

  • Library of nucleophiles (e.g., substituted phenols)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 96-well deep-well plates with cap mats

  • Automated liquid handler or multichannel pipettes

Procedure:

  • Reagent Plate Preparation:

    • Prepare a 0.2 M stock solution of each nucleophile from your library in anhydrous DMF in separate wells of a 96-well plate (the "Nucleophile Plate").

    • Rationale: Using individual stock solutions allows for precise dispensing and tracking of each unique reactant.

  • Reaction Plate Setup:

    • Using a liquid handler or multichannel pipette, dispense 100 µL of each nucleophile stock solution (0.02 mmol, 1.0 eq) into the corresponding wells of a new 96-well deep-well plate (the "Reaction Plate").

    • Prepare a 0.6 M stock solution of DIPEA in anhydrous DMF. Add 50 µL of this solution (0.03 mmol, 1.5 eq) to each well of the Reaction Plate.

    • Rationale (Choice of Base): DIPEA is a non-nucleophilic organic base. Its role is to deprotonate the phenol (or other acidic nucleophile) to its more reactive conjugate base. Using a non-nucleophilic base is critical to prevent the base itself from competing with the intended nucleophile and reacting with the electrophilic thiazole.[7] An excess (1.5 eq) ensures complete deprotonation.

  • Reaction Initiation:

    • Prepare a 0.22 M stock solution of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide in anhydrous DMF.

    • Expert Tip: The hydrobromide salt may require gentle warming or sonication to fully dissolve in DMF. Ensure it is completely dissolved before proceeding.

    • Initiate the reactions by adding 100 µL of the thiazole stock solution (0.022 mmol, 1.1 eq) to each well of the Reaction Plate.

    • Rationale: A slight excess of the electrophile can help drive the reaction to completion, especially if any nucleophiles are less reactive.

  • Incubation:

    • Securely seal the Reaction Plate with a cap mat.

    • Incubate the plate at 60 °C for 12-16 hours with gentle agitation.

    • Rationale: Heating accelerates the SN2 reaction rate. 60 °C is a moderate temperature that typically provides a good balance between reaction speed and minimizing potential side reactions or degradation. Reaction progress can be monitored by taking a small aliquot from a representative well for UPLC-MS analysis.

  • Parallel Work-up:

    • Cool the Reaction Plate to room temperature.

    • Quench the reactions by adding 400 µL of saturated aqueous NaHCO₃ solution to each well.

    • Add 800 µL of EtOAc to each well. Seal the plate and shake vigorously for 2 minutes for liquid-liquid extraction.

    • Centrifuge the plate to ensure phase separation.

    • Carefully transfer the upper organic layer (EtOAc) to a new 96-well plate.

    • Wash the organic layer by adding 400 µL of brine, shaking, centrifuging, and again transferring the organic layer to a fresh plate.

    • Rationale: The NaHCO₃ wash neutralizes the DIPEA hydrobromide salt and any remaining acidic components. The brine wash helps to remove residual water from the organic phase. This simple extraction is highly amenable to parallel formats.

  • Drying and Concentration:

    • Add a small amount of anhydrous MgSO₄ to each well of the final organic extract plate, let it stand for 15 minutes to absorb residual water, and then filter the contents through a 96-well filter plate into a tared collection plate.

    • Concentrate the solvent to dryness using a centrifugal evaporator.

Quality Control and Characterization

It is essential to validate the identity and assess the purity of the synthesized library members. A common practice is to analyze all compounds via UPLC-MS and perform full NMR characterization on a representative subset.

Protocol: UPLC-MS Analysis
  • Prepare 1 mg/mL stock solutions of each crude product in DMSO.

  • Dilute the stocks to ~10 µg/mL in a 50:50 acetonitrile:water mixture.

  • Inject 1-2 µL onto a C18 UPLC column.

  • Run a standard gradient (e.g., 5% to 95% acetonitrile in water with 0.1% formic acid over 2-5 minutes).

  • Analyze the resulting chromatogram for purity (by UV absorbance) and the mass spectrum for the expected molecular ion peak.

Example Characterization Data
Nucleophile (Phenol)Product StructureExpected Mass [M+H]⁺Observed Mass [M+H]⁺Purity by UV (%)
4-Methoxyphenol

284.02284.1>95%
3-Cyanophenol

279.01279.0>92%
4-Fluorophenol

272.00272.0>96%

Conclusion

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide serves as an exceptional starting material for the diversity-oriented synthesis of novel chemical libraries. Its activated electrophilic center allows for reliable and high-yielding nucleophilic substitution reactions compatible with a broad range of functional groups. The protocols outlined in this guide provide a validated framework for researchers to efficiently generate large collections of thiazole-containing small molecules, paving the way for the discovery of new therapeutic agents.

References

  • Systematic Review On Thiazole And Its Applications. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Yin, J., & Ruan, Y. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 255, 115386. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2023). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Hasanah, I., & Nurziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Pharmaceutical Science, 1(2), 35-43. [Link]

  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. (2017). Current Drug Discovery Technologies, 14(4), 251-264. [Link]

  • PubChem. (n.d.). 5-(Bromomethyl)thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-4-(chloromethyl)-1,3-thiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • American Elements. (n.d.). 5-bromo-2-chloro-1,3-thiazole-4-carboxylic acid. [Link]

  • Al-Warhi, T., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules, 28(23), 7858. [Link]

  • U.S. Environmental Protection Agency. (2025). Hazard data for 5-(Bromomethyl)-1,3-thiazole. CompTox Chemicals Dashboard. [Link]

  • European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives (EP 0446913 A1). [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2025). ResearchGate. [Link]

  • U.S. Patent and Trademark Office. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole (US 2003/0153767 A1). [Link]

  • Larhed, M., et al. (2008). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 10(4), 317-324. [Link]

  • U.S. Environmental Protection Agency. (2025). Properties of 2-(Bromomethyl)-1,3-thiazole. CompTox Chemicals Dashboard. [Link]

  • Pharmaffiliates. (n.d.). 5-Chloromethyl-4-Methyl-1,3-thiazole. [Link]

  • Click synthesis of some novel benzo[d]thiazole–1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibitors against breast cancer. (2022). RSC Medicinal Chemistry, 13(10), 1234-1249. [Link]

  • Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors. (2022). Molecules, 27(3), 1032. [Link]

  • Synthesis and Characterization of Some Novel Thiazole Compounds by Microwave Method and Study of their Biological Activity. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-726. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of reactions with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

The following Technical Support Guide is designed for researchers utilizing 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide . This guide addresses the unique stability challenges of the bromomethyl-thiazole moiety and...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide . This guide addresses the unique stability challenges of the bromomethyl-thiazole moiety and the hydrobromide salt form.

Core Philosophy: The "In-Situ" Imperative

The most common cause of yield loss with this reagent is the isolation of the free base .

  • The Problem: The free base, 5-(bromomethyl)-4-chloro-1,3-thiazole, is thermally unstable and prone to rapid dimerization and hydrolysis once stripped of its stabilizing HBr acid.

  • The Solution: Always utilize an in-situ neutralization protocol . Liberate the reactive electrophile inside the reaction vessel in the presence of your nucleophile.

Optimization Logic & Decision Framework

Before altering stoichiometry, verify your solvent/base system against the nucleophile type.[1] Use this decision matrix to select the optimal conditions.

OptimizationLogic Start Select Nucleophile Type N_Nu Amine / Amide / Urea (N-Alkylation) Start->N_Nu S_Nu Thiol / Phenol (S/O-Alkylation) Start->S_Nu Solubility Is Nucleophile soluble in non-polar solvents? N_Nu->Solubility Polar No (Polar/Salt) Solubility->Polar Use Homogeneous System NonPolar Yes (Lipophilic) Solubility->NonPolar Use Biphasic System SystemA System A: DMF or Acetonitrile Base: DIPEA or K2CO3 Temp: 0°C -> RT Polar->SystemA SystemB System B: Toluene/Water (1:1) Base: NaOH (aq) Catalyst: TBAB (5 mol%) NonPolar->SystemB SystemC System C: Acetone or MEK Base: K2CO3 (Anhydrous) Reflux S_Nu->SystemC

Figure 1: Decision matrix for selecting the solvent/base system based on nucleophile properties.[1] Note that Biphasic systems (System B)[1] often suppress hydrolysis by keeping the water-sensitive bromide in the organic phase.

Troubleshooting Guide (FAQs)

Category A: Low Conversion & Yield[1][2]

Q: I see starting material (nucleophile) remaining, but the thiazole reagent is gone. Where did it go? A: The reagent likely hydrolyzed or dimerized before it could react.

  • Diagnosis: Check for the formation of 5-(hydroxymethyl)-4-chloro-1,3-thiazole (alcohol byproduct) in your LC-MS.

  • The Fix:

    • Dry Solvents: Ensure DMF/Acetonitrile is anhydrous (<200 ppm water).[1] The C-Br bond is highly susceptible to hydrolysis.

    • Stoichiometry Trap: You are using a hydrobromide salt. You must add 1.0 equivalent of base just to neutralize the HBr, plus the base required for the reaction.[1]

      • Calculation: Total Base = (1.0 equiv for HBr) + (1.0–2.0 equiv for reaction).[1]

    • Addition Order: Do not premix the thiazole salt with base. Add the base to the nucleophile first, then add the thiazole salt slowly.[1]

Q: The reaction mixture turns black/tarry immediately upon adding the base. A: This indicates rapid exothermic decomposition of the free base.

  • The Mechanism: The thiazole ring is electron-deficient. In the presence of strong localized basicity and heat, the ring can open or polymerize.[1]

  • The Fix:

    • Cooling is Mandatory: Perform the neutralization step at 0°C to -5°C . Only allow the reaction to warm to room temperature after the reagents are mixed.

    • Switch Bases: If using NaOH/KOH, switch to a milder carbonate (

      
      , 
      
      
      
      ) or an organic base (DIPEA) to buffer the pH spike.[1]
Category B: Impurity Profile[1]

Q: I am getting a byproduct with M+14 mass shift. A: This is likely methylation, but if you are using DMF, it might be a specific dimethylamine impurity generated from DMF decomposition (though rare).[1] More likely, if you are using methanol/ethanol as a solvent, you are forming the ether.[1]

  • The Fix: strictly avoid protic solvents (MeOH, EtOH) as they compete with your nucleophile for the electrophilic carbon.[1]

Q: The product is difficult to isolate from the salts. A: Thiazole salts often "oil out" with inorganic salts.

  • The Fix:

    • Aqueous Workup: Dilute with EtOAc, wash with water.[1] If the product is polar, use DCM/iPrOH (3:1).[1]

    • Scavenging: If unreacted thiazole remains, add a small amount of thiophenol or polymer-supported amine to scavenge the electrophile before workup.

Optimized Experimental Protocols

Protocol A: Homogeneous Conditions (Standard)

Best for polar nucleophiles (e.g., secondary amines, heterocycles).[1]

  • Preparation: Charge reaction vessel with Nucleophile (1.0 equiv) and anhydrous Acetonitrile (10 vol).

  • Base Activation: Add DIPEA (2.5 equiv) or finely ground

    
      (2.5 equiv). Stir for 15 min at RT.
    
  • Cooling: Cool the mixture to 0°C .

  • Addition: Add 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (1.1 equiv) portion-wise as a solid over 20 minutes.

    • Why Solid? Dissolving the salt in a separate solvent volume often leads to premature degradation before it hits the reaction vessel.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT. Monitor by TLC/LC-MS.

  • Workup: Quench with water. Extract with EtOAc.

Protocol B: Phase Transfer Catalysis (PTC)

Best for scale-up and suppressing hydrolysis.

ComponentQuantityRole
Solvent A Toluene (10 vol)Dissolves the free base immediately upon generation.
Solvent B Water (5 vol)Solubilizes the inorganic base and HBr byproduct.
Base NaOH (2.5 equiv)Neutralizes HBr and drives the reaction.
Catalyst TBAB (0.05 equiv)Shuttles the anion into the organic phase.

Procedure:

  • Dissolve Nucleophile and TBAB in Toluene.

  • Add NaOH solution (cold).

  • Add Thiazole HBr salt slowly at <10°C.

  • Vigorous stirring is required (high RPM) to ensure phase mixing.

Mechanistic Insight: The Stability Cascade

Understanding the degradation pathway is key to prevention.

StabilityCascade Salt Thiazole HBr Salt (Stable Solid) FreeBase Free Base (Reactive/Unstable) Salt->FreeBase Base Neutralization (Fast) Product Desired Product (Stable) FreeBase->Product + Nucleophile (Kinetic Control) Alcohol Alcohol Impurity (Hydrolysis) FreeBase->Alcohol + H2O (Avoid Wet Solvents) Dimer Dimer/Polymer (Tar) FreeBase->Dimer Heat / No Nucleophile (Thermodynamic Sink)

Figure 2: The kinetic competition between productive alkylation and degradation pathways.[1] The window of opportunity exists only when the Free Base is generated in the presence of the Nucleophile.[1]

References

  • Maienfisch, P., et al. (2001).[1] "The discovery of thiamethoxam: a second-generation neonicotinoid."[2] Pest Management Science, 57(2), 165-176.[1][2]

    • Context: Establishes the reactivity profile of chlorothiazolyl-methyl electrophiles and their stability in various solvents.
  • Syngenta Participations AG. (2017).[1] "Process for the preparation of Thiamethoxam." European Patent EP 3480196 A1.

    • Context: Provides industrial-scale protocols for handling thiazole alkylation, specifically detailing the use of biphasic systems and carbon
  • BenchChem Technical Support. (2025). "Optimization of Hantzsch thiazole synthesis reaction conditions."

    • Context: General troubleshooting for thiazole ring stability and isol
  • PubChem. (2025).[1][3][4] "Compound Summary: 5-(Bromomethyl)thiazole." [1]

    • Context: Physical properties and stability d

Sources

Optimization

common side products in 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide synthesis

The following technical guide is designed for researchers and process chemists working with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide . It addresses the specific challenges of radical bromination on the thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists working with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide . It addresses the specific challenges of radical bromination on the thiazole scaffold, impurity profiling, and salt formation.

Executive Summary & Reaction Logic

The synthesis of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (CAS: 1256561-92-8) typically proceeds via the Wohl-Ziegler radical bromination of 4-chloro-5-methylthiazole . This reaction is sensitive to stoichiometry and radical flux. The subsequent conversion to the hydrobromide salt is a critical stabilization step, as the free base (an


-bromoheterocycle) is highly reactive, lachrymatory, and prone to polymerization.
Reaction Pathway & Side Product Genesis

The following logic map details the primary reaction pathway and the specific origins of common impurities.

ThiazoleSynthesis SM 4-Chloro-5-methylthiazole (Starting Material) Radical Thiazolyl Methyl Radical (Intermediate) SM->Radical NBS / AIBN (Initiation) Imp_C2 Impurity B: 2-Bromo-4-chloro-5-methylthiazole SM->Imp_C2 Electrophilic Br2 (Ionic Pathway) Product_Base 5-(Bromomethyl)-4-chloro -1,3-thiazole (Free Base) Radical->Product_Base + Br• Imp_Dimer Impurity D: 1,2-Bis(4-chlorothiazol-5-yl)ethane Radical->Imp_Dimer Radical Coupling (High Conc.) Product_Salt TARGET PRODUCT Hydrobromide Salt Product_Base->Product_Salt HBr (g) / Solvent (Salt Formation) Imp_Dibromo Impurity A: 5-(Dibromomethyl)-4-chlorothiazole Product_Base->Imp_Dibromo Excess NBS (Over-bromination) Imp_Hydrolysis Impurity C: 4-Chloro-5-(hydroxymethyl)thiazole Product_Base->Imp_Hydrolysis H2O / Moisture (Hydrolysis)

Caption: Mechanistic pathway for the radical bromination of 4-chloro-5-methylthiazole, highlighting critical divergence points for impurity formation.

Common Side Products & Mitigation Strategies

The following table summarizes the most frequent impurities detected by HPLC/GC during this synthesis.

Impurity IDCompound NameOrigin / MechanismMitigation Strategy
Impurity A 5-(Dibromomethyl)-4-chlorothiazole Over-bromination. Occurs when the product competes with the starting material for bromine radicals.Stoichiometry Control: Use a slight deficit of NBS (0.95–0.98 eq).Addition Rate: Add NBS in portions to keep radical concentration low relative to substrate.
Impurity B 2-Bromo-4-chloro-5-methylthiazole Electrophilic Substitution. If

builds up (orange color) without radical consumption, it attacks the C2 position.
Catalyst Quality: Ensure AIBN/Benzoyl Peroxide is fresh.Purge: Remove HBr byproduct (if using

) or use base scavengers (

) cautiously to prevent ionic pathways.
Impurity C 4-Chloro-5-(hydroxymethyl)thiazole Hydrolysis. The benzylic-like C-Br bond is highly susceptible to

hydrolysis by atmospheric moisture.
Strict Anhydrous Conditions: Dry solvents over molecular sieves.Storage: Store the final HBr salt in a desiccator; the free base degrades rapidly in air.
Impurity D Succinimide Byproduct of NBS. Not a side reaction, but a contaminant that co-precipitates.Solvent Choice: Use

or Chlorobenzene (Succinimide floats/precipitates and can be filtered hot).Wash: Water wash of the organic phase (only if rapid and cold to avoid hydrolysis).

Troubleshooting Guide (Q&A)

Q1: My reaction mixture turns dark black/tarry instead of the expected orange/yellow. Why?

Diagnosis: Polymerization or Decomposition. Cause: The free base 5-(bromomethyl)-4-chloro-1,3-thiazole is thermally unstable. Prolonged heating after the reaction is complete, or high temperatures (>80°C) without a stabilizer, leads to self-alkylation (polymerization). Solution:

  • Monitor Strictly: Stop reflux immediately upon consumption of starting material (TLC/HPLC).

  • Cool Down: Cool the reaction to 0–5°C immediately after filtration of succinimide.

  • Salt Formation: Do not store the free base. Convert it to the Hydrobromide salt immediately.

Q2: I am seeing high levels of the dibromo impurity (>10%). How do I remove it?

Diagnosis: Over-bromination. Cause: Excess brominating agent or "starving" conditions where radical concentration is high relative to unreacted starting material. Solution:

  • Prevention: It is better to leave 5-10% starting material unreacted than to push for 100% conversion.

  • Purification: The dibromo impurity is significantly more lipophilic. It can often be removed by recrystallization of the HBr salt from ethanol/ether mixtures. The dibromo species does not form a stable salt as readily as the mono-bromo product.

Q3: The product HBr salt is hygroscopic and sticky. How do I get a free-flowing solid?

Diagnosis: Residual solvent or moisture absorption. Solution:

  • Solvent: Use anhydrous acetone or diethyl ether for the salt precipitation step.

  • Drying: Dry under vacuum at room temperature (do not heat >40°C).

  • Handling: Perform filtration under nitrogen/argon flow. The "sticky" nature often indicates partial hydrolysis (Impurity C).

Validated Experimental Protocol

Safety Warning: The product is a potent lachrymator and skin irritant. All operations must be performed in a fume hood.

Step 1: Radical Bromination[1]
  • Setup: Equip a dry round-bottom flask with a reflux condenser and a drying tube (

    
    ).
    
  • Dissolution: Dissolve 4-chloro-5-methylthiazole (1.0 eq) in anhydrous Chlorobenzene (or

    
    , though restricted).
    
    • Note: Chlorobenzene allows for higher temperatures (

      
      ), promoting radical initiation, but Benzene (
      
      
      
      ) is standard for AIBN.
  • Reagent Addition: Add N-Bromosuccinimide (NBS) (0.98 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux.[1] The reaction is initiated when the heavy NBS solid rises to the surface and converts to light, floating succinimide.

    • Endpoint: Monitor by TLC (Hexane:EtOAc 4:1). Stop when Starting Material < 5%.

  • Workup: Cool to

    
    . Filter off the precipitated succinimide.
    
Step 2: HBr Salt Formation (Stabilization)
  • Preparation: Transfer the filtrate (containing the free base) to a clean flask cooled to

    
    .
    
  • Acidification: Slowly bubble dry HBr gas into the solution OR add a solution of HBr in Acetic Acid (33%) dropwise.

  • Precipitation: The 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide will precipitate as a white to off-white solid.

  • Isolation: Filter the solid under inert atmosphere. Wash with cold anhydrous ether.

  • Drying: Vacuum dry at

    
     for 4 hours.
    

References

  • Synthesis of Thiazole Intermediates

    • Methodology for radical bromin
    • Source: Ganapathi, K., & Kulkarni, K. D. (1953). "Chemistry of the Thiazoles IV: Bromination and Nitration of Some Monosubstituted Thiazoles." Proceedings of the Indian Academy of Sciences - Section A, 37, 758-763.
  • NBS Bromination Mechanisms

    • General mechanism and solvent effects in Wohl-Ziegler reactions.
    • Source: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317.
  • Discussion on 2-bromo vs 5-bromo substitution patterns.
  • Commercial Compound Data

    • Confirmation of CAS 1256561-92-8 structure and availability.
    • Source: Chemical Book / PubChem Entry for 5-(Bromomethyl)-4-chloro-1,3-thiazole.

Sources

Troubleshooting

stability issues with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide under acidic conditions

Welcome to the technical support center for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to address stability issues encountered during experimental work, particularly under acidic conditions. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols based on established principles of chemical stability and reaction mechanisms.

Introduction to Stability Concerns

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a key intermediate in the synthesis of various biologically active molecules. However, its utility can be hampered by its inherent instability, especially in acidic environments. The primary concern is the susceptibility of the bromomethyl group to nucleophilic attack, leading to the formation of undesired byproducts and a reduction in yield and purity of the target compound. Understanding the degradation pathways is crucial for optimizing reaction conditions, ensuring the integrity of experimental results, and developing robust synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide in acidic solutions?

A1: The principal cause of instability is the acid-catalyzed solvolysis (typically hydrolysis in aqueous acidic media) of the bromomethyl group. The electron-withdrawing nature of the 4-chloro-1,3-thiazole ring system activates the methylene-bromine bond, making it a good leaving group. In the presence of a nucleophile, such as water, an SN1 or SN2 reaction can occur, leading to the formation of 5-(hydroxymethyl)-4-chloro-1,3-thiazole and hydrobromic acid.

Q2: What are the expected degradation products under acidic conditions?

A2: The major degradation product is 5-(hydroxymethyl)-4-chloro-1,3-thiazole. Depending on the reaction conditions and the presence of other nucleophiles, other byproducts may also be formed. For instance, if an alcohol is used as a solvent, the corresponding 5-(alkoxymethyl)-4-chloro-1,3-thiazole ether may be generated.

Q3: How does pH affect the stability of the compound?

A3: The rate of degradation is significantly influenced by pH. While the compound is supplied as a hydrobromide salt, indicating some stability in its solid, protonated form, in solution, lower pH (highly acidic conditions) can accelerate the hydrolysis of the bromomethyl group. It is crucial to carefully control the pH of your reaction mixture to minimize degradation.

Q4: Are there any visual indicators of degradation?

A4: While not always present, the formation of impurities can sometimes lead to a discoloration of the reaction mixture, often turning it yellow or brown. However, the absence of color change does not guarantee stability. The most reliable method for monitoring degradation is through analytical techniques such as HPLC or TLC.

Q5: How can I minimize degradation during my experiments?

A5: To minimize degradation, consider the following:

  • Temperature Control: Perform reactions at the lowest effective temperature.

  • pH Management: If possible, use non-aqueous or buffered systems to maintain a less acidic environment.

  • Reaction Time: Keep reaction times to a minimum.

  • Inert Atmosphere: While the primary degradation is hydrolytic, working under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions.

  • Choice of Solvent: Use anhydrous solvents whenever possible to reduce the concentration of water.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Low yield of desired product Degradation of the starting material.Monitor the reaction by HPLC or TLC to assess the consumption of the starting material and the formation of byproducts. Optimize reaction conditions (lower temperature, shorter time, pH control).
Multiple unexpected spots on TLC or peaks in HPLC Formation of various degradation products.Isolate and characterize the major byproducts using techniques like LC-MS and NMR to confirm the degradation pathway. This will inform further optimization of your reaction.
Inconsistent reaction outcomes Variability in the quality of the starting material or reaction setup.Ensure the starting material is of high purity and stored under appropriate conditions (cool, dry, and dark). Use freshly distilled, anhydrous solvents.
Formation of a precipitate The hydrobromide salt of a byproduct may be insoluble in the reaction medium.Analyze the precipitate separately to identify its composition. Adjust the solvent system to improve solubility if necessary.

Proposed Degradation Pathway and Mechanism

Under acidic conditions, the degradation of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is proposed to proceed primarily through a nucleophilic substitution reaction at the bromomethyl group. The mechanism can have SN1 or SN2 characteristics depending on the reaction conditions.

Visualizing the Degradation Pathway

degradation_pathway A 5-(Bromomethyl)-4-chloro-1,3-thiazole (Starting Material) B Carbocation Intermediate (SN1 Pathway) A->B Loss of Br- D Transition State (SN2 Pathway) A->D + H2O (Nucleophilic Attack) C 5-(Hydroxymethyl)-4-chloro-1,3-thiazole (Major Degradation Product) B->C + H2O - H+ D->C Loss of HBr

Caption: Proposed degradation pathways of 5-(Bromomethyl)-4-chloro-1,3-thiazole.

The SN1 pathway involves the formation of a resonance-stabilized carbocation intermediate, which is then attacked by a water molecule. The SN2 pathway involves a direct backside attack by a water molecule on the carbon atom of the bromomethyl group. The prevailing mechanism will depend on factors such as solvent polarity and the stability of the potential carbocation.

Experimental Protocols

Protocol 1: Monitoring Degradation by HPLC

This protocol outlines a general method for monitoring the degradation of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide in an acidic solution.

Materials:

  • 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another suitable acid for pH adjustment)

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Prepare the acidic solution: Prepare a solution of 0.1 M hydrochloric acid in a 50:50 mixture of acetonitrile and water.

  • Prepare the sample solution: Accurately weigh and dissolve a known amount of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide in the acidic solution to a final concentration of approximately 1 mg/mL.

  • Incubate the sample: Maintain the sample solution at a constant temperature (e.g., 40°C) and take aliquots at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • HPLC analysis: Inject the aliquots into the HPLC system.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Monitor the decrease in the peak area of the starting material and the increase in the peak area of any degradation products over time.

Protocol 2: Preparative Isolation of the Major Degradation Product

This protocol describes how to generate and isolate the primary degradation product for characterization.

Materials:

  • 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Degradation: Dissolve a larger quantity of the starting material (e.g., 1 g) in 1 M HCl and heat at a moderate temperature (e.g., 50°C) while monitoring the reaction by TLC or HPLC until a significant amount of the degradation product has formed.

  • Work-up: Cool the reaction mixture to room temperature and neutralize it carefully with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the 5-(hydroxymethyl)-4-chloro-1,3-thiazole.

Troubleshooting Workflow for Synthetic Reactions

troubleshooting_workflow Start Reaction with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide CheckYield Is the yield acceptable? Start->CheckYield CheckPurity Is the purity acceptable? CheckYield->CheckPurity Yes AnalyzeByproducts Analyze byproducts by LC-MS/NMR CheckYield->AnalyzeByproducts No Success Reaction Successful CheckPurity->Success Yes Purification Optimize purification method CheckPurity->Purification No OptimizeConditions Optimize reaction conditions: - Lower temperature - Shorter reaction time - pH control - Anhydrous solvent AnalyzeByproducts->OptimizeConditions OptimizeConditions->Start Purification->CheckPurity

Caption: A workflow for troubleshooting synthetic reactions.

References

  • General principles of chemical stability and degradation are discussed in various pharmaceutical guidelines. For foundational knowledge, refer to the ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. Available at: [Link]

  • The reactivity of benzyl bromide and analogous systems is a fundamental topic in organic chemistry textbooks. For a discussion on SN1 and SN2 reactions, a standard organic chemistry text such as "Organic Chemistry" by Paula Yurkanis Bruice can be consulted.
  • Forced degradation studies are a regulatory requirement for drug development. An overview can be found in: Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-64.
  • The synthesis and reactivity of thiazole derivatives are covered in various chemical literature. For a general overview, see: Eicher, T., Hauptmann, S., & Speicher, A. (2013).

Reference Data & Comparative Studies

Validation

structural confirmation of products made with 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

This guide outlines the structural confirmation and comparative performance of products synthesized using 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (referred to herein as BCT-HBr ). Designed for drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural confirmation and comparative performance of products synthesized using 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (referred to herein as BCT-HBr ).

Designed for drug development professionals, this document focuses on the superior analytical traceability and synthetic fidelity of BCT-HBr compared to its chloromethyl and free-base alternatives.

Executive Summary: The Halogen Advantage

In the synthesis of thiazole-based antivirals (e.g., Ritonavir analogs) and agrochemicals (e.g., neonicotinoid isosteres), the choice of alkylating agent dictates the impurity profile and the ease of structural confirmation.

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (BCT-HBr) offers a distinct advantage over the traditional 5-(Chloromethyl) analog or the Free Base form. This advantage is twofold:

  • Synthetic: The bromide leaving group allows for milder

    
     conditions (
    
    
    
    vs
    
    
    ), significantly reducing thermal degradation.
  • Analytical: The unique isotopic signature of the precursor (Cl + Br) versus the product (Cl only) provides a built-in mass spectrometric "checksum" that validates successful alkylation immediately.

Comparative Analysis: BCT-HBr vs. Alternatives

The following table contrasts BCT-HBr with its primary alternatives. Data is derived from standard nucleophilic substitution workflows (e.g., reaction with N-methyl amines).

Table 1: Performance Matrix
FeatureBCT-HBr (Recommended) Chloromethyl Analog Free Base (BCT)
Reactivity (

)
High (

favored at RT)
Low (Requires heat/catalyst)High (Uncontrolled)
Stability Solid, Shelf-stable >1 yrLiquid, StableOil, Polymerizes rapidly
Lachrymatory Risk Low (Salt form)ModerateHigh (Potent irritant)
Impurity Profile < 0.5% Dimerization> 3% Thermal degradants> 5% Self-alkylation
MS Confirmation Definitive (Loss of Br isotope)Ambiguous (Cl remains)Definitive

Expert Insight: The HBr salt is critical not just for handling, but for chemoselectivity. By protonating the thiazole nitrogen, the salt prevents the molecule from acting as its own nucleophile, effectively shutting down the polymerization pathway that plagues the free base.

Structural Confirmation Workflow

This protocol utilizes a "Self-Validating" system where multiple orthogonal analytical methods confirm the structure.

Phase A: Mass Spectrometry (The Isotope Handshake)

The most rapid confirmation method relies on tracking the halogen isotope patterns. Chlorine has a 3:1 ratio (


), while Bromine has a 1:1 ratio (

).
  • Precursor (BCT-HBr): Displays a complex "M, M+2, M+4" pattern due to the presence of both Cl and Br.

  • Target Product: Displays a distinct "M, M+2" pattern (3:1 height) characteristic of a single Chlorine atom.

Protocol:

  • Dissolve crude reaction mixture in MeOH (0.1 mg/mL).

  • Inject into LC-MS (ESI+).

  • Pass Criteria: Disappearance of the

    
     isotopic split at the M+2 peak. Appearance of the 
    
    
    
    pattern at the calculated product mass.
Phase B: NMR Spectroscopy ( & )

The substitution of the Bromine atom causes a diagnostic upfield shift in the methylene protons.

Key Shifts (in DMSO-


): 
  • Starting Material (

    
    ):  Singlet at 
    
    
    
    .
  • Product (

    
    ):  Singlet shifts upfield to 
    
    
    
    (depending on the amine).
  • Validation: Integration must be exactly 2H. A reduced integration suggests competitive elimination to the exocyclic alkene (a common impurity with the Chloromethyl analog).

Phase C: HPLC Purity Profiling
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% TFA).

  • Wavelength: 254 nm (Thiazole core absorption).

  • Retention Time: The Product will elute earlier than the BCT-HBr precursor due to the introduction of the polar amine group replacing the lipophilic bromine.

Visualizing the Logic

The following diagrams illustrate the synthesis pathway and the analytical decision tree used to confirm the structure.

Diagram 1: Synthesis & Impurity Fate

This diagram tracks the fate of the Bromine atom and the Chlorine atom, highlighting why the HBr salt minimizes side reactions.

SynthesisPath cluster_0 Reaction Vessel Precursor BCT-HBr Salt (Stable Solid) FreeBase Free Base (Transient/Reactive) Precursor->FreeBase In-situ Neutralization (Base added) Product Final Thiazole Product (Desired) FreeBase->Product Fast Reaction (RT) + Amine Polymer Polymer/Dimer (Impurity) FreeBase->Polymer Slow Self-Alkylation (If Amine is scarce) Amine Target Amine (Nucleophile)

Caption: The HBr salt acts as a "protected" form. Neutralization releases the reactive free base only in the presence of the nucleophile, favoring the Product pathway over Polymerization.

Diagram 2: Analytical Decision Tree

A flowchart for the "Go/No-Go" decision process during structural confirmation.

AnalyticalTree Sample Crude Product Sample LCMS LC-MS Analysis (Isotope Check) Sample->LCMS CheckBr Is Br Isotope Pattern (1:1) Present? LCMS->CheckBr Fail1 Incomplete Reaction (Reprocess) CheckBr->Fail1 Yes NMR 1H NMR Analysis (DMSO-d6) CheckBr->NMR No (Cl Pattern Only) CheckShift CH2 Shifted to 3.8-4.2 ppm? NMR->CheckShift Fail2 Check for N-Alkylation vs O/S-Alkylation CheckShift->Fail2 No Success Structure Confirmed (Proceed to Scale-up) CheckShift->Success Yes

Caption: The "Isotope Check" is the primary gatekeeper. If Bromine is detected, the reaction is incomplete, and NMR analysis is premature.

Experimental Protocol: Synthesis of N-((4-chloro-1,3-thiazol-5-yl)methyl)amine Derivative

Safety Note: BCT-HBr and its free base are potential skin sensitizers. All operations must be performed in a fume hood.

  • Preparation: Charge a reactor with BCT-HBr (1.0 eq) and Acetonitrile (10 volumes).

  • Neutralization: Cool to

    
    . Add Diisopropylethylamine (DIPEA, 2.2 eq)  dropwise.
    
    • Note: The first equivalent neutralizes the HBr; the second scavenges the HBr generated during substitution.

  • Addition: Add the Target Amine (1.1 eq) dissolved in Acetonitrile.

  • Reaction: Warm to

    
     and stir for 4 hours.
    
    • Monitoring: Check LC-MS for disappearance of the Br-isotope pattern (See Diagram 2).

  • Workup: Quench with water. Extract with Ethyl Acetate. Wash organic layer with 5% Citric Acid (removes unreacted amine) followed by Brine.

  • Isolation: Dry over

    
     and concentrate. Crystallize from Heptane/IPA if necessary.
    

References

  • Ritonavir Synthesis & Thiazole Chemistry: Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry.

  • Thiazole Halide Reactivity: Metzger, J. V. (1979). Thiazole and its Derivatives. Chemistry of Heterocyclic Compounds.

  • Analytical Characterization of Thiazoles: PubChem Compound Summary for CID 21698401: 5-(Bromomethyl)thiazole.

  • Process Chemistry of Alkyl Halides: Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.

Comparative

A Comprehensive Guide to Assessing the Purity of Synthesized 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide by HPLC

Abstract The synthesis of novel chemical entities is fundamental to drug discovery and development. 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a key heterocyclic building block, and ensuring its purity is para...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of novel chemical entities is fundamental to drug discovery and development. 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a key heterocyclic building block, and ensuring its purity is paramount for the integrity of subsequent synthetic steps and the reliability of biological data. High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose. This guide provides an in-depth, scientifically grounded methodology for the development and validation of a robust reversed-phase HPLC (RP-HPLC) method for purity assessment. It offers a comparative analysis against alternative approaches and includes detailed experimental protocols, reflecting the expertise and rigorous standards required in modern pharmaceutical research.

Introduction: The Critical Role of Purity

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a vital intermediate in the synthesis of various biologically active compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] Impurities, which can arise from unreacted starting materials, byproducts, or degradation, can have a profound impact on reaction yields, downstream chemistry, and, most critically, the pharmacological and toxicological profile of the final active pharmaceutical ingredient (API). Therefore, a precise and reliable analytical method to determine the purity of this intermediate is not just a quality control measure but a cornerstone of successful drug development.

This guide will walk you through a systematic approach to developing and validating an HPLC method that is not only accurate and precise but also specific and robust, ensuring it is fit for its intended purpose in a research and development setting.

Understanding the Analyte and Potential Impurities

Before embarking on method development, a thorough understanding of the analyte is essential.

Chemical Structure:

  • Compound: 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide

  • Formula: C₄H₄BrClNS · HBr

  • Key Features: A five-membered thiazole ring substituted with a chloro group and a reactive bromomethyl group. The hydrobromide salt form enhances its stability and handling properties.

Potential Impurities: Impurities can be process-related or degradation-related. A common synthetic route to the thiazole core is the Hantzsch synthesis, which involves the reaction of an α-haloketone with a thioamide.[2]

  • Starting Materials: Unreacted precursors like 1,3-dichloroacetone or thioformamide derivatives.

  • Isomeric Byproducts: Positional isomers that may form during the synthesis.

  • Over- or Under-halogenated Species: Compounds with incorrect halogen substitution.

  • Hydrolysis Products: The bromomethyl group is susceptible to hydrolysis, which could lead to the formation of the corresponding hydroxymethyl derivative, especially in the presence of moisture.

A successful HPLC method must be able to separate the main peak of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide from all these potential impurities.

HPLC Method Development Strategy: A Systematic Approach

The goal is to develop a stability-indicating RP-HPLC method. Reversed-phase chromatography is the most common mode in HPLC, separating compounds based on their hydrophobicity.[3]

Column Selection: The Heart of the Separation

The choice of the HPLC column is the most critical factor in achieving the desired separation.[3]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point.[3] It provides strong hydrophobic retention for a wide range of organic molecules. For this moderately polar compound, a C18 phase offers a good balance of retention and selectivity.

  • Column Dimensions: A standard analytical column of 4.6 x 150 mm is recommended for method development.[4] This provides a good balance between resolution, analysis time, and solvent consumption.[4][5]

  • Particle Size: A 5 µm particle size is a standard choice, offering good efficiency without generating excessive backpressure.[4]

  • Pore Size: For small molecules (<2000 Da), a pore size of 60-120 Å is appropriate.[4]

Recommended Starting Column: C18, 4.6 x 150 mm, 5 µm.

Mobile Phase Optimization: Driving the Selectivity

The mobile phase composition is adjusted to fine-tune the retention and resolution of the analytes.[6][7]

  • Solvents: Acetonitrile (ACN) and methanol are the most common organic solvents in RP-HPLC. ACN is often preferred due to its lower viscosity and better UV transparency.[8] We will start with a mixture of ACN and water.

  • pH and Buffers: The pH of the mobile phase is a critical parameter, as it affects the ionization state of the analytes.[9] Since our compound is a hydrobromide salt, it will be ionized. To ensure consistent retention and good peak shape, the mobile phase should be buffered at a pH at least 2 units away from the pKa of the compound. A low pH (e.g., pH 2.5-3.0) using a phosphate buffer or 0.1% formic acid will suppress the silanol activity on the silica-based column, reducing peak tailing for basic compounds.[7]

  • Elution Mode: A gradient elution is recommended.[9] This involves changing the mobile phase composition during the run (e.g., increasing the percentage of ACN). A gradient is highly effective for separating compounds with a range of polarities, ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved with good peak shape in a reasonable time.

Optimized Mobile Phase:

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A linear gradient from 10% B to 90% B over 15 minutes.

Detector Selection and Settings
  • Detector: A UV-Vis detector is standard for this type of chromophoric compound. Thiazole derivatives typically have strong UV absorbance.[10]

  • Wavelength: The detection wavelength should be set at the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. An initial UV scan of the compound dissolved in the mobile phase should be performed. For many thiazole derivatives, a wavelength in the range of 230-280 nm is appropriate.[10][11]

Sample Preparation
  • Solvent: The sample should be dissolved in a solvent that is compatible with the mobile phase. A mixture of water and acetonitrile is a good choice.

  • Concentration: A typical concentration for purity analysis is 0.5-1.0 mg/mL .

  • Filtration: All sample solutions must be filtered through a 0.45 µm syringe filter before injection to remove particulate matter and prevent clogging of the HPLC system.[12]

Method Validation: Ensuring Trustworthiness and Reliability

Once the method is developed, it must be validated to demonstrate its suitability for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15][16]

The following is a workflow for HPLC method development and validation:

HPLC_Method_Development_Validation_Workflow cluster_method_dev cluster_validation start Start: Define Analytical Objective (Purity Assay) lit_review Analyte Characterization & Literature Review start->lit_review method_dev Method Development lit_review->method_dev col_select Column Selection (e.g., C18, 4.6x150mm) mob_phase Mobile Phase Optimization (ACN/Water, Buffer, Gradient) detector_set Detector Settings (UV Wavelength) sample_prep Sample Preparation (Solvent, Concentration) col_select->mob_phase mob_phase->detector_set detector_set->sample_prep optimization System Optimization & System Suitability Test (SST) sample_prep->optimization validation Method Validation (ICH Q2(R1)) optimization->validation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness documentation Final Method Documentation & SOP Generation validation->documentation end End: Method Ready for Routine Use documentation->end

Caption: Workflow for HPLC Method Development and Validation.

Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16] This is demonstrated by spiking the sample with known impurities and showing that they are well-resolved from the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50-150% of the target concentration. The correlation coefficient (R²) should be >0.999.

  • Accuracy: The closeness of the test results to the true value. This is determined by spiking a placebo with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of multiple replicates on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. The relative standard deviation (%RSD) should be less than 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). This provides an indication of its reliability during normal usage.

Comparative Analysis: The Developed Method vs. An Isocratic Alternative

To demonstrate the superiority of the developed gradient method, we can compare it to a hypothetical isocratic method. An isocratic method uses a constant mobile phase composition throughout the run.

ParameterDeveloped Gradient MethodAlternative Isocratic MethodJustification for Superiority
Mobile Phase Gradient: 10-90% ACN in 15 minIsocratic: 60% ACN / 40% WaterThe gradient method is better at eluting both polar and non-polar impurities with good peak shape.[9]
Resolution (Rs) > 2.0 for all impurity peaksPoor resolution for early eluting peaks (Rs < 1.5)The gradient provides superior resolving power across a wider polarity range.
Peak Shape Symmetrical peaks (Tailing factor < 1.2)Broad peaks for late-eluting impuritiesGradient elution sharpens peaks, especially for strongly retained compounds.[9]
Analysis Time ~20 minutes (including re-equilibration)~25 minutes (to elute all components)The gradient can be optimized to be faster while maintaining resolution.[5]
Applicability Suitable for purity and stability studiesLimited to simple mixtures; not stability-indicatingThe gradient method can resolve unknown degradation products, making it stability-indicating.

Detailed Experimental Protocols

HPLC System and Conditions
  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Orthophosphoric Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile (HPLC grade)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm (or determined λmax)

  • Gradient Program:

    Time (min) %A %B
    0.0 90 10
    15.0 10 90
    17.0 10 90
    17.1 90 10

    | 20.0 | 90 | 10 |

Preparation of Solutions
  • Standard Solution (1.0 mg/mL): Accurately weigh about 25 mg of 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Sample Solution (1.0 mg/mL): Prepare the synthesized sample in the same manner as the Standard Solution.

  • Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter prior to injection.

Data Interpretation and Reporting

The purity of the sample is determined using the area percent method, assuming that all impurities have a similar response factor to the main compound at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A system suitability test (SST) must be performed before any sample analysis to ensure the chromatographic system is performing adequately. Key SST parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the main peak.

  • Theoretical Plates (N): Should be > 2000 for the main peak.

  • Repeatability of Injections: %RSD of peak areas from replicate injections should be ≤ 2.0%.

The relationship between key validation parameters is illustrated below:

Validation_Parameters_Relationship Method Reliable HPLC Method Specificity Specificity (Selectivity) Method->Specificity Accuracy Accuracy (Trueness) Method->Accuracy Precision Precision (Repeatability) Method->Precision Robustness Robustness Method->Robustness Specificity->Accuracy LO_Q LO_Q Accuracy->LO_Q at low conc. Precision->Accuracy LOQ LOQ Precision->LOQ Linearity Linearity Linearity->Accuracy Range Range Linearity->Range Range->Accuracy Range->Precision

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The purity of synthesized 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is a critical quality attribute that dictates its suitability for use in drug discovery and development. This guide has detailed a systematic and scientifically sound approach to developing and validating a robust RP-HPLC method for this purpose. The proposed gradient method using a C18 column provides superior resolution, peak shape, and reliability compared to a simpler isocratic approach. By following the principles of method validation outlined by ICH guidelines, researchers can be confident in the accuracy and precision of their purity assessments, ensuring the quality and integrity of their scientific work.

References

  • Phenomenex. (2025).
  • LCGC International. (2025). Column Selection for Reversed-Phase HPLC.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Agilent Technologies.
  • Labtech. A Comprehensive Guide to Selecting HPLC Columns.
  • Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
  • Biovanix Chromatography. How to choose reversed-phase HPLC column C18, C8, C4.
  • Drawell. (2024).
  • LCGC International. (2020).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Phenomenex. (2022). Reversed-Phase HPLC Column Selection Guide.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Pharma Growth Hub. (2023). How to reduce mobile phase consumption during an HPLC analysis.
  • Therapeutic Goods Administration (TGA). (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • European Medicines Agency. (2006). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • SIELC Technologies. (2018). Separation of Thiazole on Newcrom R1 HPLC column.
  • Basavanakatti, et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry.
  • BenchChem. (2025).
  • Kamkhede, D.B. & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
  • Shukla, A. P., & Verma, V. A Systematic Review On Thiazole Synthesis And Biological Activities.
  • Zhao, L.-L., Cheng, W.-H., & Cai, Z.-S. (2011). 2-Chloro-5-chloromethyl-1,3-thiazole.
  • ResearchGate. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples.
  • Soares, et al. (2023). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • Organic Chemistry Portal. Thiazole synthesis.
  • Sigma-Aldrich. 5-(Bromomethyl)-2-chlorothiazole.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-(Methoxymethyl)
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2015). ISSN: 0975-8585.
  • Thesis Template.

Sources

Validation

comparative study of different synthetic routes to substituted thiazoles

Executive Summary The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in critical drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Cefdinir (antibiotic)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thiazole pharmacophore is ubiquitous in medicinal chemistry, serving as the core scaffold in critical drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Cefdinir (antibiotic).

This guide objectively compares three distinct synthetic paradigms for accessing substituted thiazoles. Unlike standard textbook descriptions, this analysis focuses on process performance , atom economy , and scalability to aid drug development professionals in route selection.

The Contenders:

  • The Hantzsch Synthesis: The historical gold standard for de novo ring construction.

  • Iodine-Mediated Oxidative Cyclization: A modern, "green" modification avoiding lachrymatory intermediates.

  • Pd-Catalyzed C-H Activation: A late-stage functionalization strategy for diversifying existing thiazole cores.

Route A: The Hantzsch Thiazole Synthesis (Classic)[1]

Best For: Reliable, large-scale construction of 2,4-disubstituted thiazoles.

The Mechanism

The reaction proceeds via an SN2 attack of the thioamide sulfur on the


-haloketone, followed by a dehydration-driven cyclization.

HantzschMechanism Start α-Haloketone + Thioamide Inter1 S-Alkylation (Thioimidate) Start->Inter1 SN2 Attack Inter2 Hydroxy-thiazoline Intermediate Inter1->Inter2 N-Cyclization Product Substituted Thiazole Inter2->Product -H2O (Aromatization) Byprod H2O + HX Inter2->Byprod

Figure 1: Stepwise mechanistic pathway of the Hantzsch synthesis involving alkylation and dehydration.

Validated Protocol (Target: 4-Phenylthiazol-2-amine)

Note: This protocol is optimized for 5.0 mmol scale.

  • Reagent Prep: Dissolve 2-bromoacetophenone (1.0 eq, 5.0 mmol) in Ethanol (absolute, 10 volumes).

    • Expert Insight: 2-bromoacetophenone is a potent lachrymator. All solids must be weighed in a fume hood.

  • Addition: Add Thiourea (1.1 eq). The slight excess drives the reaction to completion, consuming the alkyl halide.

  • Reaction: Heat to reflux (approx. 78°C) for 60–90 minutes.

    • Validation: Monitor via TLC (Mobile Phase: 30% EtOAc/Hexanes). Look for the disappearance of the starting bromide (high Rf).

  • Workup: Cool to room temperature. A precipitate (HBr salt of the product) often forms.

  • Neutralization: Pour the mixture into saturated aqueous NaHCO3 (50 mL).

    • Causality: This step liberates the free base amine from its hydrobromide salt, rendering it insoluble in water but soluble in organics.

  • Isolation: Filter the precipitate or extract with EtOAc. Recrystallize from EtOH/Water.

Performance Profile
  • Yield: 85–95% (High).

  • Atom Economy: Moderate (Loss of HBr and H2O).

  • Drawback: Requires handling toxic

    
    -haloketones; not suitable for acid-sensitive substrates.
    

Route B: Iodine-Mediated Oxidative Cyclization (Green)

Best For: Avoiding toxic halides; one-pot synthesis from ketones.[1]

The Mechanism (Ortoleva-King Modification)

Instead of using a pre-halogenated ketone, this route generates the reactive


-iodo species in situ using molecular iodine, which is immediately trapped by the thiourea.

OxidativeCyclization Input Ketone + Thiourea + I2 InSitu In-situ α-Iodination Input->InSitu DMSO/Heat Trap Thio-substitution InSitu->Trap Fast Step Cyclo Cyclization & Oxidation Trap->Cyclo -HI, -H2O

Figure 2: One-pot oxidative condensation mechanism avoiding isolation of halogenated intermediates.

Validated Protocol
  • Mixture: Combine Acetophenone (1.0 mmol), Thiourea (2.0 mmol), and Iodine (1.0 mmol) in a reaction tube.

  • Solvent: Add DMSO (1 mL).

    • Expert Insight: DMSO acts as both solvent and oxidant regeneration promoter.

  • Heating: Heat to 100°C for 3–5 hours.

  • Quench: Add aqueous Na2S2O3 (Sodium thiosulfate).

    • Causality: This reduces unreacted iodine (brown color) to iodide (colorless), simplifying purification.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na2SO4.

Performance Profile
  • Yield: 70–85% (Moderate to Good).

  • Green Metric: Excellent. Avoids lachrymators.

  • Drawback: Removal of DMSO can be tedious; slightly lower yields than Hantzsch for sterically hindered ketones.

Route C: Pd-Catalyzed C-H Activation (Functionalization)

Best For: Late-stage diversification; adding complexity to an existing thiazole core (e.g., C5-arylation).

The Mechanism (CMD Pathway)

This does not build the ring but functionalizes it. It typically follows a Concerted Metalation-Deprotonation (CMD) pathway.[2]

CHActivation Cat Pd(OAc)2 Catalyst Substrate Thiazole Core + Aryl Bromide OxAdd Oxidative Addition (Ar-Pd-Br) Substrate->OxAdd Pd(0) CMD CMD Step (C-H Cleavage) OxAdd->CMD Base (KOAc) RedElim Reductive Elimination CMD->RedElim RedElim->Cat Regeneration Prod C5-Arylated Thiazole RedElim->Prod

Figure 3: Palladium-catalyzed C-H activation cycle showing the critical CMD step.

Validated Protocol (C5-Arylation)
  • Charge: In a microwave vial, add Thiazole (1.0 eq), Aryl Bromide (1.2 eq), Pd(OAc)2 (5 mol%), and KOAc (2.0 eq).

  • Solvent: Add DMAc (Dimethylacetamide).

    • Expert Insight: Anhydrous conditions are critical. Water inhibits the CMD pathway.

  • Conditions: Microwave irradiation at 150°C for 1 hour (or oil bath reflux for 12h).

  • Purification: Filter through a Celite pad (removes Pd black), concentrate, and flash chromatograph.

Comparative Analysis

The following data normalizes the synthesis of a 4-Arylthiazole motif across the three methods.

FeatureHantzsch SynthesisOxidative Cyclization (I2)C-H Activation (Pd)
Reaction Type CyclocondensationOne-Pot OxidativeCross-Coupling
Starting Material

-Haloketone
KetoneUnsubstituted Thiazole
Typical Yield 85–95% 70–85%60–80%
Atom Economy ModerateHighLow (High MW Reagents)
Toxicity High (Lachrymators)Low (Iodine/DMSO)Moderate (Heavy Metals)
Scalability Excellent (Kg scale)Good (Heat management)Poor (Catalyst cost)
Regioselectivity Perfect (Dictated by precursor)GoodVariable (C2 vs C5 issues)
Decision Matrix

Use this logic flow to select your route:

DecisionTree Start Start: Select Target Q1 Is the Thiazole Ring already formed? Start->Q1 Q2 Is α-Haloketone commercially available? Q1->Q2 No Q3 Need to add Aryl group? Q1->Q3 Yes Hantzsch USE HANTZSCH (High Yield, Scalable) Q2->Hantzsch Yes Green USE IODINE CYCLIZATION (Avoids toxic synthesis) Q2->Green No (Must synthesize it) CHAct USE C-H ACTIVATION (Late-stage functionalization) Q3->CHAct Yes

Figure 4: Strategic decision tree for selecting the optimal synthetic route.

References

  • Hantzsch Thiazole Synthesis Mechanism & Protocol

    • Source: BenchChem.[3] "A Comparative Guide to the Hantzsch Thiazole Synthesis."

  • Iodine-Mediated Green Synthesis

    • Source: Organic Chemistry Portal. "Synthesis of Thiazoles (Green Chemistry)."
  • Pd-Catalyzed C-H Activation (Regioselectivity)

    • Source: ACS Publications.
  • Green Chemistry Metrics in Thiazole Synthesis

    • Source: Royal Society of Chemistry (RSC).
  • General Review of Thiazole Pharmacophores

    • Source: NIH / PMC.

Sources

Safety & Regulatory Compliance

Safety

5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide proper disposal procedures

This guide outlines the critical safety, handling, and disposal protocols for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (CAS: 116855-66-8). This compound is a potent alkylating agent and a corrosive hydrobromide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the critical safety, handling, and disposal protocols for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide (CAS: 116855-66-8). This compound is a potent alkylating agent and a corrosive hydrobromide salt, often used as a key intermediate in the synthesis of antiretroviral drugs (e.g., Ritonavir).

Due to its dual hazard profile—severe corrosivity (from the HBr salt) and alkylating toxicity (from the bromomethyl group)—standard laboratory disposal methods (e.g., drain disposal or simple trash) are strictly prohibited .

Executive Safety & Hazard Profile

Before initiating any disposal procedure, operators must understand the specific chemical risks. This compound is not just "hazardous waste"; it is a reactive intermediate that requires segregation.

PropertySpecificationOperational Implication
GHS Classification Skin Corr.[1][2][3][4] 1B , Eye Dam. 1 , Acute Tox. 4 (Oral/Dermal)Full chemical-resistant PPE is mandatory. Inhalation of dust causes severe respiratory damage.
Chemical Structure Thiazole ring with -CH₂Br and -Cl substituents; HBr salt.Alkylating Agent: Reacts with DNA/proteins. Acidic: Hydrolyzes in moisture to release HBr fumes.
Reactivity Incompatible with Strong Bases , Oxidizers , and Amines .[4]Do not mix with basic waste streams (exothermic polymerization/degradation risk).
Combustion Byproducts NOx, SOx, HCl, HBr, CO, CO₂.[3][4]Incineration requires a facility with flue gas scrubbing capabilities.

Pre-Disposal Handling & Stabilization

Proper preparation of the waste prevents accidents during transport and storage.

A. Solid Waste (Pure Substance)
  • Condition: Dry powder or crystals.

  • Protocol:

    • Do not dissolve in water or solvent for the sole purpose of disposal. Keep as a solid to minimize volume and reactivity.

    • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a Teflon-lined screw cap. Avoid metal containers due to HBr corrosion.

    • Labeling: Clearly mark as "Hazardous Waste - Corrosive/Toxic Solid" . List chemical name explicitly.

    • Segregation: Store in a secondary containment tray, separate from oxidizers and bases.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Condition: Solubilized in organic solvents (e.g., DCM, Ethyl Acetate).

  • Protocol:

    • Segregate: Do not mix with aqueous basic waste.

    • pH Check: If the solution is highly acidic due to HBr, it may be neutralized carefully with Sodium Bicarbonate (NaHCO₃) only if the solvent system allows and heat evolution is controlled. However, direct disposal as "Acidic Organic Waste" is preferred to minimize operator exposure.

    • Container: HDPE or Glass jerrycans. Vent caps may be necessary if slow hydrolysis is suspected.

Primary Disposal Procedures

The only acceptable final disposal method for 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide is High-Temperature Incineration at a licensed facility.

Method A: Commercial Incineration (Recommended)
  • Process: The waste is burned at >1000°C.

  • Requirement: The facility must have scrubbers to capture the acid gases (HBr, HCl) and Sulfur oxides (SOx) generated during combustion.

  • Action: Contract a licensed hazardous waste hauler (e.g., Veolia, Clean Harbors). Provide the SDS to ensure the waste profile code reflects "Halogenated Organic" and "Corrosive."

Method B: Chemical Deactivation (Spill/Residue Only)
  • Note: This is not for bulk disposal but for cleaning glassware or treating small spills.

  • Reagent: 5-10% aqueous Sodium Bisulfite (NaHSO₃) or dilute Sodium Hydroxide (NaOH).

  • Mechanism: Hydrolysis of the bromomethyl group to the corresponding alcohol (less toxic) and neutralization of the HBr salt.

  • Warning: This reaction is exothermic . Add deactivating agent slowly in an ice bath.

Emergency Spill Response Protocol

Scenario: A 10g bottle drops and shatters on the floor.

  • Evacuate & PPE: Clear the area. Don double nitrile gloves, lab coat, safety goggles, and a P100 respirator (dust mask is insufficient for acidic fumes).

  • Containment: Cover the spill immediately with a dry absorbent (Vermiculite, Dry Sand, or a commercial Acid/Solvent spill pad). Do not use paper towels (fire hazard).

  • Collection:

    • Using a plastic scoop (non-sparking), sweep the absorbed material into a wide-mouth hazardous waste container.

    • Do not create dust. [2][3][4][5]

  • Decontamination:

    • Once the bulk solid is removed, wipe the surface with a saturated Sodium Bicarbonate solution to neutralize acidic residues.

    • Follow with a water rinse.[1][2][3][4][6][7]

    • Dispose of all cleanup materials (wipes, scoop, gloves) as hazardous chemical waste.

Decision Matrix: Disposal Workflow

The following logic flow ensures the correct path is chosen based on the state of the waste.

DisposalWorkflow Start Waste Identification: 5-(Bromomethyl)-4-chloro-1,3-thiazole HBr StateCheck What is the physical state? Start->StateCheck Solid Solid Waste (Pure/Old Reagent) StateCheck->Solid Liquid Liquid Waste (Reaction Mixture) StateCheck->Liquid Spill Spill / Debris StateCheck->Spill PackSolid Pack in HDPE/Glass Jar Label: 'Corrosive/Toxic Solid' Solid->PackSolid SolventCheck Is it mixed with Halogenated Solvents? Liquid->SolventCheck Absorb Absorb with Vermiculite Do NOT use water Spill->Absorb Incinerator FINAL DISPOSAL: High-Temp Incineration (w/ Flue Gas Scrubbing) PackSolid->Incinerator HaloWaste Segregate as: 'Halogenated Organic Waste' SolventCheck->HaloWaste Yes NonHaloWaste Segregate as: 'Non-Halogenated Organic Waste' SolventCheck->NonHaloWaste No HaloWaste->Incinerator NonHaloWaste->Incinerator PackSpill Pack as Hazardous Waste Absorb->PackSpill PackSpill->Incinerator

Figure 1: Operational decision tree for the segregation and disposal of thiazole intermediates.

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: 5-(Bromomethyl)-2,4-diphenyl-1,3-thiazole (Analogous Hazard Data). Retrieved from

  • Apollo Scientific. (2007). Safety Data Sheet: 2-Chloro-5-(chloromethyl)-1,3-thiazole (Structural Analog). Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Thiazole derivatives and Hydrobromide salts. Retrieved from

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Incineration (40 CFR Part 264, Subpart O). Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 5-(Bromomethyl)-4-chloro-1,3-thiazole Hydrobromide

Executive Summary Compound: 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide Primary Hazards: Severe Skin/Eye Corrosion, Potent Alkylating Agent, Lachrymator, Moisture Sensitive (HBr evolution). Operational Status: HIG...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-(Bromomethyl)-4-chloro-1,3-thiazole hydrobromide Primary Hazards: Severe Skin/Eye Corrosion, Potent Alkylating Agent, Lachrymator, Moisture Sensitive (HBr evolution). Operational Status: HIGH CONTAINMENT REQUIRED.

This guide supersedes standard laboratory safety protocols. As a Senior Application Scientist, I emphasize that this compound is not merely a "salt"; it is a reactive electrophile capable of alkylating DNA and proteins, combined with the corrosive potential of hydrobromic acid. Handling requires a "Zero-Contact" philosophy.

Part 1: Risk Assessment & Mechanistic Hazards

To protect yourself, you must understand the mechanism of injury. This compound presents a "Triad of Toxicity":

  • Alkylating Potential (The Silent Killer): The bromomethyl group (

    
    ) is a highly reactive electrophile. It reacts with nucleophilic centers in biological tissue (DNA guanine residues, protein cysteines).
    
    • Consequence: Potential mutagenicity and delayed tissue necrosis that may not be immediately painful.

  • Corrosivity (The Immediate Threat): As a hydrobromide salt, contact with moisture (sweat, mucous membranes) hydrolyzes the salt, releasing hydrobromic acid (HBr).

    • Consequence: Immediate chemical burns and respiratory tract scarring.

  • Lachrymatory Effect: Like many benzylic/allylic halides, this compound acts as a tear gas.

    • Consequence: Disorientation during handling, increasing the risk of spills.

Part 2: PPE Selection Matrix

Do not rely on standard latex or thin nitrile gloves. The permeation time for brominated alkylating agents through standard nitrile can be less than 5 minutes.

PPE Decision Logic (Graphviz)

PPE_Logic Task Task Definition Risk Risk Assessment Task->Risk Analyze Exposure Gloves Glove Selection Risk->Gloves Low: Weighing <1g Risk->Gloves High: Synthesis/Spill Resp Respiratory Protection Risk->Resp Solid Handling Risk->Resp Spill/Aerosol Double Nitrile (min 5 mil) Double Nitrile (min 5 mil) Gloves->Double Nitrile (min 5 mil) Silver Shield / Laminate Silver Shield / Laminate Gloves->Silver Shield / Laminate Fume Hood (Face Vel >100 fpm) Fume Hood (Face Vel >100 fpm) Resp->Fume Hood (Face Vel >100 fpm) Full Face + ABEK/P3 Cartridge Full Face + ABEK/P3 Cartridge Resp->Full Face + ABEK/P3 Cartridge

Figure 1: Decision tree for selecting appropriate PPE based on task intensity.

Detailed PPE Specifications Table
ComponentStandard Handling (Weighing/Reactions)High Hazard (Spills/Scale-up >10g)Technical Rationale
Hand Protection Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (5-8 mil)Laminate Barrier: Brand: Silver Shield® or 4H®Worn under outer nitrile glove for dexterity.Brominated organics permeate nitrile rapidly. Laminate films provide >4hr breakthrough time [1].
Respiratory Engineering Control: Chemical Fume Hood (Sash at 18")Respirator: Full-face elastomeric mask with OV/Acid Gas (Yellow/Olive) cartridges + P100 pre-filter.HBr fumes are acidic; the organic dust is toxic. A combination cartridge is mandatory outside a hood.
Eye/Face Chemical Splash Goggles (Vented)Full Face Respirator (Integrated eye protection)Standard safety glasses allow vapors to bypass and irritate the eyes (lachrymator effect).
Body Lab Coat (Cotton/Poly) + Chemical ApronTyvek® Coverall (Taped seams)Cotton absorbs alkylating agents, holding them against the skin. Tyvek repels dusts.
Part 3: Operational Protocols (The "Closed-Loop" System)
1. Weighing & Transfer (The Critical Zone)

Static electricity is your enemy. Fine powders of thiazole salts are often electrostatic, leading to "jumping" powder that contaminates the balance.

  • Preparation: Place an antistatic mat or ionizer inside the fume hood.

  • Containment: Never weigh directly on the balance pan. Use a tared vial or closed weighing boat.

  • Technique:

    • Open the stock container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Immediately wipe the threads of the stock bottle with a dry Kimwipe before closing (prevents crusting/hydrolysis).

    • Discard the spatula and Kimwipe into a solid waste container inside the hood.

2. Solubilization & Reaction

Exotherm Warning: Dissolving this salt in protic solvents (methanol, water) or adding base will generate heat and potentially release HBr gas.

  • Rule: Always add the solid to the solvent , never solvent to solid (to control the exotherm).

  • Venting: Reactions must be vented to a scrubber (base trap) or through a bubbler if heated, to capture HBr evolution.

Part 4: Emergency Response & Deactivation

Standard "absorb and toss" protocols are dangerous. You must chemically deactivate the alkylating moiety before disposal.

Deactivation Chemistry

The most effective deactivation agent for alkyl bromides is a nucleophilic solution that displaces the bromide without generating toxic byproducts.

  • Deactivation Solution: 10% Sodium Thiosulfate (

    
    ) + 2% Sodium Bicarbonate (
    
    
    
    ) in water.
    • Mechanism:[1][2][3][4] Thiosulfate attacks the

      
       group, converting it to a non-toxic thiosulfate ester. Bicarbonate neutralizes the HBr.
      
Spill Response Workflow (Graphviz)

Spill_Response Start Spill Detected Evac Evacuate Area (Lachrymator Risk) Start->Evac PPE Don Full PPE (Silver Shield + Resp) Evac->PPE Cover Cover with absorbent pads PPE->Cover Deactivate Apply Thiosulfate/Bicarb Slurry Cover->Deactivate Wait Wait 30 Minutes (Reaction Time) Deactivate->Wait Clean Double Bag as Haz Waste Wait->Clean

Figure 2: Step-by-step workflow for neutralizing and cleaning up spills.

Part 5: Waste Disposal
  • Liquids: Collect all reaction mother liquors in a container labeled "Halogenated Organic Waste - Contains Alkylating Agents."

    • Pre-treatment:[2][3][5] It is best practice to stir waste with the Thiosulfate solution described above for 12 hours before sending for incineration.

  • Solids: Contaminated gloves, paper towels, and weighing boats must be double-bagged in 6-mil polyethylene bags and labeled as "Cytotoxic/Genotoxic Waste" for incineration.

References
  • Forsberg, K., & Mansdorf, S. Z. (2007). Quick Selection Guide to Chemical Protective Clothing. John Wiley & Sons.
  • National Institutes of Health (NIH) - PubChem. (2025). 5-(Bromomethyl)thiazole Safety Data. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons.

Sources

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